molecular formula C10H10Cl2O2 B3044012 3,5-Xylenol, 2,4-dichloro-, acetate CAS No. 99421-62-2

3,5-Xylenol, 2,4-dichloro-, acetate

Cat. No.: B3044012
CAS No.: 99421-62-2
M. Wt: 233.09 g/mol
InChI Key: ISSMUYNVNZDWDF-UHFFFAOYSA-N
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Description

3,5-Xylenol, 2,4-dichloro-, acetate is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichloro-3,5-dimethylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-5-4-8(14-7(3)13)10(12)6(2)9(5)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSMUYNVNZDWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-3,5-dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-3,5-dimethylphenyl acetate, a derivative of the common antiseptic agent 2,4-dichloro-3,5-dimethylphenol (DCMX). This document details a standard laboratory synthesis protocol and outlines the expected analytical characterization of the final product, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

2,4-Dichloro-3,5-dimethylphenol, commonly known as Dichloroxylenol or DCMX, is a well-established antiseptic and disinfectant agent.[1][2] Its acetate ester, 2,4-dichloro-3,5-dimethylphenyl acetate, is synthesized to modify its physicochemical properties, which can influence its solubility, bioavailability, and delivery. The acetylation of the phenolic hydroxyl group is a fundamental transformation in organic chemistry, often employed to protect the hydroxyl group or to create a prodrug form of a phenolic compound. This guide will focus on a common and efficient method for this conversion.

Synthesis of 2,4-Dichloro-3,5-dimethylphenyl Acetate

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is typically achieved through the esterification of 2,4-dichloro-3,5-dimethylphenol. A widely used and effective method is the acetylation using acetic anhydride with a base catalyst, such as pyridine.[3][4][5][6]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_4_dichloro_3_5_xylenol 2,4-Dichloro-3,5-dimethylphenol pyridine Pyridine (catalyst) target_molecule 2,4-Dichloro-3,5-dimethylphenyl Acetate 2_4_dichloro_3_5_xylenol->target_molecule + acetic_anhydride Acetic Anhydride acetic_anhydride->target_molecule acetic_acid Acetic Acid (byproduct) target_molecule->acetic_acid + Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve DCMX in Pyridine cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Methanol react->quench Reaction Complete evaporate Evaporate Solvents quench->evaporate extract Dissolve in CH2Cl2 & Wash evaporate->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify Crude Product

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-3,5-dimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is a halogenated aromatic ester of significant interest in various chemical and biological research fields. Its chlorine and methyl substitutions on the phenyl ring, combined with the acetate functional group, confer a unique set of physicochemical properties that influence its reactivity, bioavailability, and metabolic fate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential metabolic pathways. All quantitative data is presented in a structured format for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of 2,4-dichloro-3,5-dimethylphenyl acetate are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name (2,4-dichloro-3,5-dimethylphenyl) acetate[1]
CAS Number 99421-62-2[1]
Molecular Formula C₁₀H₁₀Cl₂O₂[1]
Molecular Weight 233.09 g/mol [1]
Melting Point 44-46 °C[1]
Boiling Point 156-157 °C at 18 mmHg[1]
Density 1.270 ± 0.06 g/cm³ (predicted)
Topological Polar Surface Area 26.3 Ų[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2
LogP (calculated) 3.8 (approx.)
pKa (estimated) Due to the ester functionality, the primary site of protonation would be the carbonyl oxygen. The pKa of the conjugate acid is estimated to be in the range of -6 to -7, typical for esters. Hydrolysis of the ester would yield 2,4-dichloro-3,5-dimethylphenol, a weak acid.

Experimental Protocols

Synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is a two-step process starting from 3,5-dimethylphenol (3,5-xylenol). The first step involves the chlorination of the phenol, followed by acetylation.

Step 1: Synthesis of 2,4-dichloro-3,5-dimethylphenol [2]

This procedure is based on the chlorination of m-xylenol using sulfuryl chloride with a catalytic amount of iron(III) chloride.

  • Materials:

    • 3,5-Dimethylphenol (m-xylenol)

    • Sulfuryl chloride (SO₂Cl₂)

    • Iron(III) chloride (FeCl₃)

    • Dichloromethane (DCM)

    • Water

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

    • Tetradecane (internal standard for GC analysis)

  • Procedure:

    • In a 50 mL round-bottomed flask, dissolve 6.1 g (50 mmol) of 3,5-dimethylphenol and 25 mg (0.154 mmol) of FeCl₃ in 25 mL of DCM.

    • Slowly add 4.66 mL (57.7 mmol) of freshly distilled sulfuryl chloride to the solution over a period of 2 hours using a pressure-equalizing dropping funnel.

    • Stir the reaction mixture at room temperature for an additional 2 hours.

    • Quench the reaction by adding 20 mL of water.

    • Extract the organic components with diethyl ether (3 x 30 mL).

    • Combine the ether layers and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by chromatography and its purity assessed by quantitative Gas Chromatography (GC) using tetradecane as an internal standard.[2]

Step 2: Acetylation of 2,4-dichloro-3,5-dimethylphenol

This is a general procedure for the acetylation of chlorophenols.

  • Materials:

    • 2,4-dichloro-3,5-dimethylphenol

    • Acetic anhydride

    • Sodium hydroxide (NaOH) solution

    • Acetone

    • n-Hexane

  • Procedure:

    • Dissolve the synthesized 2,4-dichloro-3,5-dimethylphenol in a suitable volume of acetone.

    • Adjust the pH of the solution to approximately 9 by adding NaOH solution.

    • Add an excess of acetic anhydride to the solution.

    • Add n-hexane to the mixture and shake vigorously for 2 minutes.

    • Centrifuge the mixture to separate the layers.

    • The upper organic layer containing the acetylated product, 2,4-dichloro-3,5-dimethylphenyl acetate, can be collected for analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The synthesized 2,4-dichloro-3,5-dimethylphenyl acetate extracted into n-hexane can be directly injected into the GC-MS system.

  • GC Conditions (suggested):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-300 amu.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.

  • HPLC Conditions (suggested for related chlorinated aromatic compounds):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 220-230 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified product in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups and a singlet for the acetate methyl group. The aromatic proton signal would also be a singlet.

  • ¹³C NMR: Expected signals would correspond to the aromatic carbons, the methyl carbons, the acetate methyl carbon, and the carbonyl carbon of the ester. The chemical shifts would be influenced by the chlorine and methyl substituents.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3,5-Dimethylphenol chlorination Chlorination (SO2Cl2, FeCl3, DCM) start->chlorination precursor 2,4-dichloro-3,5-dimethylphenol chlorination->precursor acetylation Acetylation (Acetic Anhydride, NaOH) product 2,4-dichloro-3,5-dimethylphenyl acetate acetylation->product precursor->acetylation extraction Solvent Extraction (Ether/Hexane) product->extraction chromatography Column Chromatography extraction->chromatography analysis GC-MS, HPLC, NMR chromatography->analysis

Caption: Workflow for the synthesis and purification of 2,4-dichloro-3,5-dimethylphenyl acetate.

Potential Metabolic Pathway

The metabolism of chlorinated phenols often proceeds through conjugation reactions to increase water solubility and facilitate excretion. A plausible metabolic pathway for 2,4-dichloro-3,5-dimethylphenyl acetate would first involve hydrolysis to the corresponding phenol, followed by conjugation.

G cluster_conjugation Phase II Metabolism parent 2,4-dichloro-3,5-dimethylphenyl acetate hydrolysis Esterase (Hydrolysis) parent->hydrolysis phenol 2,4-dichloro-3,5-dimethylphenol hydrolysis->phenol glucuronidation UDP-glucuronosyltransferase (Glucuronidation) phenol->glucuronidation sulfation Sulfotransferase (Sulfation) phenol->sulfation glucuronide Glucuronide Conjugate glucuronidation->glucuronide sulfate Sulfate Conjugate sulfation->sulfate excretion Excretion (Urine/Feces) glucuronide->excretion sulfate->excretion

Caption: Proposed metabolic pathway of 2,4-dichloro-3,5-dimethylphenyl acetate.

References

Spectral Analysis of 3,5-Xylenol, 2,4-dichloro-, acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectral analysis of 3,5-Xylenol, 2,4-dichloro-, acetate (CAS 99421-62-2), a chlorinated aromatic acetate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from its parent phenol, related isomers, and established spectroscopic principles to provide a robust analytical framework.

Chemical Structure and Properties

  • IUPAC Name: (2,4-dichloro-3,5-dimethylphenyl) acetate

  • Synonyms: this compound; 2,4-Dichloro-3,5-dimethylphenyl acetate

  • CAS Number: 99421-62-2

  • Molecular Formula: C₁₀H₁₀Cl₂O₂[1]

  • Molecular Weight: 233.09 g/mol [1]

Predicted and Reported Spectral Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These are based on data from analogous compounds and established chemical shift and fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.1 - 7.3Singlet1HAr-H
~ 2.4 - 2.5Singlet6HAr-CH₃ (x2)
~ 2.2 - 2.3Singlet3HO-C(=O)-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 168 - 170C =O (ester carbonyl)
~ 145 - 148Ar-C -O
~ 135 - 138Ar-C -Cl (x2)
~ 130 - 133Ar-C -CH₃ (x2)
~ 125 - 128Ar-C -H
~ 20 - 22O-C(=O)-CH₃
~ 15 - 18Ar-CH₃ (x2)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000WeakC-H stretch (aromatic)
~ 2980 - 2850MediumC-H stretch (aliphatic, CH₃)
~ 1760 - 1740StrongC=O stretch (ester)
~ 1600 - 1450MediumC=C stretch (aromatic ring)
~ 1250 - 1150StrongC-O stretch (ester)
~ 800 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
232Moderate[M]⁺• (Molecular ion, considering ³⁵Cl isotopes)
234Moderate[M+2]⁺• (Isotope peak for one ³⁷Cl)
236Low[M+4]⁺• (Isotope peak for two ³⁷Cl)
190High[M - C₂H₂O]⁺• (Loss of ketene from the acetate group), parent phenol ion.[2]
192HighIsotope peak for the above fragment with one ³⁷Cl.[2]
153ModerateFurther fragmentation of the phenol ion.[2]
43High[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

Sample Preparation

A sample of this compound is dissolved in an appropriate solvent for each analytical technique. For NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable. For IR, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a solvent like carbon tetrachloride (CCl₄). For MS, the sample is typically dissolved in a volatile organic solvent such as methanol or acetonitrile.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction (GC-MS). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the workflow of the spectral analysis and the logical relationships between the different spectroscopic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Patterns MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectral analysis of a chemical compound.

logical_relationships cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound (C₁₀H₁₀Cl₂O₂) H_NMR ¹H NMR - Aromatic H - Methyl H's (x3) Compound->H_NMR Proton Environment C_NMR ¹³C NMR - Carbonyl C - Aromatic C's - Methyl C's Compound->C_NMR Carbon Skeleton IR_Spec Functional Groups - C=O (ester) - C-O - C-Cl - Aromatic C=C Compound->IR_Spec Vibrational Modes Mass_Spec Molecular Weight & Formula - Molecular Ion Peak - Isotope Pattern (Cl) - Fragmentation Compound->Mass_Spec Molecular Mass Structure Confirmed Structure H_NMR->Structure C_NMR->Structure IR_Spec->Structure Mass_Spec->Structure

Caption: Logical integration of spectroscopic data for structural elucidation.

References

In Vitro Stability of 3,5-Xylenol, 2,4-dichloro-, acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the in vitro stability of 3,5-Xylenol, 2,4-dichloro-, acetate was found in the public domain at the time of this writing. This guide is therefore based on the predicted behavior of the molecule, drawing from data on structurally similar compounds and general principles of drug metabolism and chemical stability. All information presented should be considered theoretical and requires experimental verification.

Introduction

This technical guide provides a comprehensive overview of the predicted in vitro stability of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the likely metabolic fate and analytical considerations for this compound. Given the absence of specific data, this document focuses on the probable hydrolysis of the acetate ester and the subsequent metabolism of the resulting phenol, 2,4-dichloro-3,5-xylenol.

Predicted Metabolic Pathway

The primary in vitro metabolic pathway for this compound is anticipated to be a two-step process: initial hydrolysis of the acetate ester to form 2,4-dichloro-3,5-xylenol, followed by conjugation of the phenolic hydroxyl group.

Step 1: Hydrolysis

Phenolic acetates are generally susceptible to hydrolysis by esterase enzymes present in various biological matrices, such as liver microsomes, plasma, and intestinal fluids.[1] The hydrolysis of this compound would yield 2,4-dichloro-3,5-xylenol and acetic acid.

Step 2: Conjugation

The resulting 2,4-dichloro-3,5-xylenol, a chlorinated phenol, is then expected to undergo phase II metabolism. Studies on the structurally related compound 2,4-dichlorophenol have shown that it is primarily metabolized through glucuronidation and sulfation.[2][3] Therefore, it is highly probable that 2,4-dichloro-3,5-xylenol will be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[2][3]

Predicted Metabolic Pathway This compound This compound 2,4-dichloro-3,5-xylenol 2,4-dichloro-3,5-xylenol This compound->2,4-dichloro-3,5-xylenol Hydrolysis (Esterases) Glucuronide Conjugate Glucuronide Conjugate 2,4-dichloro-3,5-xylenol->Glucuronide Conjugate Glucuronidation (UGTs) Sulfate Conjugate Sulfate Conjugate 2,4-dichloro-3,5-xylenol->Sulfate Conjugate Sulfation (SULTs) In Vitro Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Incubation Matrix Incubation Matrix Incubation Matrix->Incubation Sample Quenching Sample Quenching Incubation->Sample Quenching Protein Precipitation Protein Precipitation Sample Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

References

Investigational Whitepaper on the Potential Biological Activities of Acetylated Dichloroxylenol

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

Disclaimer: This document presents a prospective analysis of the potential biological activities of acetylated dichloroxylenol. As of the date of this publication, "acetylated dichloroxylenol" is not a widely studied compound, and therefore, the biological data and potential mechanisms of action described herein are extrapolated from the known activities of its parent compound, dichloroxylenol, and the general effects of acetylation on phenolic compounds. The quantitative data presented in the tables are hypothetical and for illustrative purposes only. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

Dichloroxylenol (DCMX), a chlorinated phenolic compound, is a well-established antiseptic and disinfectant with a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[3][4] The acetylation of bioactive molecules is a common strategy in medicinal chemistry to modify their physicochemical properties, such as lipophilicity, which can in turn influence their absorption, distribution, metabolism, excretion (ADME) profile, and biological activity.[5] The acetylation of phenolic compounds, for instance, has been shown to maintain, enhance, or alter their existing biological activities, including antimicrobial and anti-inflammatory effects.[5][6]

This technical guide explores the potential biological activities of acetylated dichloroxylenol, a derivative that may offer a modified and potentially advantageous pharmacological profile compared to its parent compound. We will delve into its prospective antimicrobial and anti-inflammatory properties, supported by detailed experimental protocols for their evaluation and visualizations of hypothetical mechanisms and workflows.

Potential Biological Activities

Based on the known bioactivities of dichloroxylenol and the documented effects of acetylation on similar phenolic structures, we hypothesize that acetylated dichloroxylenol may exhibit the following activities:

  • Antimicrobial Activity: It is plausible that acetylated dichloroxylenol will retain antimicrobial properties. Acetylation increases lipophilicity, which could enhance its ability to penetrate bacterial cell walls. However, the acetylation of the hydroxyl group might alter its interaction with target proteins, potentially modulating its potency and spectrum of activity.[7]

  • Anti-inflammatory Activity: Phenolic compounds are known to possess anti-inflammatory properties.[6] Acetylation, as seen in the case of salicylic acid being converted to aspirin, can significantly enhance anti-inflammatory effects.[8][9] It is hypothesized that acetylated dichloroxylenol could modulate inflammatory pathways, such as the NF-κB signaling cascade.[10]

  • Anti-platelet Activity: Some acetylated phenolic compounds have demonstrated anti-platelet aggregation effects.[5] Given this precedent, acetylated dichloroxylenol could potentially inhibit platelet aggregation, a valuable property in the context of cardiovascular disease.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for the potential biological activities of acetylated dichloroxylenol compared to its parent compound, dichloroxylenol. This data is for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Antimicrobial Activity of Acetylated Dichloroxylenol

CompoundOrganismMIC (µg/mL)Zone of Inhibition (mm)
DichloroxylenolStaphylococcus aureus1618
Acetylated DichloroxylenolStaphylococcus aureus822
DichloroxylenolEscherichia coli6412
Acetylated DichloroxylenolEscherichia coli3215
DichloroxylenolCandida albicans12810
Acetylated DichloroxylenolCandida albicans6413

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of Acetylated Dichloroxylenol

CompoundConcentration (µM)NO Inhibition (%) in LPS-stimulated RAW 264.7 cellsTNF-α Inhibition (%) in LPS-stimulated RAW 264.7 cells
Dichloroxylenol102520
504540
Acetylated Dichloroxylenol104035
507570

Experimental Protocols

Synthesis of Acetylated Dichloroxylenol

Objective: To synthesize acetylated dichloroxylenol via the acetylation of dichloroxylenol.

Materials:

  • Dichloroxylenol

  • Acetic anhydride

  • Pyridine (catalyst) or dried sodium bicarbonate[11][12]

  • Dichloromethane (solvent)

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Glassware

Procedure:

  • Dissolve dichloroxylenol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) or dried sodium bicarbonate to the solution and stir.[11][12]

  • Slowly add acetic anhydride (1.5 equivalents) to the mixture at room temperature.[13]

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Objective: To qualitatively assess the antimicrobial activity of acetylated dichloroxylenol.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile paper disks

  • Acetylated dichloroxylenol solution of known concentration

  • Dichloroxylenol solution (positive control)

  • Solvent (negative control)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and saline

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard.[10]

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate to create a bacterial lawn.[8][15]

  • Allow the plate to dry for 3-5 minutes.[7]

  • Impregnate sterile paper disks with a known concentration of acetylated dichloroxylenol, dichloroxylenol, and the solvent control.

  • Using sterile forceps, place the disks on the inoculated MHA plate, ensuring they are at least 24 mm apart.[8]

  • Gently press the disks to ensure complete contact with the agar.[8]

  • Invert the plates and incubate at 37°C for 18-24 hours.[15]

  • Measure the diameter of the zone of inhibition in millimeters.[15]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of acetylated dichloroxylenol that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial inoculum (~5x10⁵ CFU/mL)

  • Serial dilutions of acetylated dichloroxylenol

  • Positive control (e.g., ciprofloxacin)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of acetylated dichloroxylenol in MHB in a 96-well plate.[16][17]

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).[18]

  • The final volume in each well should be 200 µL.[19]

  • Include a positive control (a known antibiotic) and a negative control (inoculum without any compound).

  • Incubate the plate at 37°C for 18-24 hours.[16]

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.[17][19]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of acetylated dichloroxylenol by measuring its effect on nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Acetylated dichloroxylenol

  • MTT assay kit for cytotoxicity

  • Griess reagent

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Viability Assay: First, determine the non-toxic concentration of acetylated dichloroxylenol on RAW 264.7 cells using an MTT assay.[20]

  • NO Inhibition Assay:

    • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[21]

    • Pre-treat the cells with various non-toxic concentrations of acetylated dichloroxylenol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[21][22]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[21]

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Mandatory Visualizations

Synthesis and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening DCMX Dichloroxylenol Acetylation Acetylation Reaction DCMX->Acetylation Reagents Acetic Anhydride + Catalyst Reagents->Acetylation Purification Purification (Column Chromatography) Acetylation->Purification Acetylated_DCMX Acetylated Dichloroxylenol Purification->Acetylated_DCMX Antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) Acetylated_DCMX->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) Acetylated_DCMX->Anti_inflammatory Data_Analysis Data Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the synthesis and biological screening of acetylated dichloroxylenol.

Potential Antimicrobial Mechanism of Action

G compound Acetylated Dichloroxylenol membrane Bacterial Cell Membrane compound->membrane Increased lipophilicity enhances penetration enzymes Intracellular Enzymes & Proteins compound->enzymes Binds to active sites disruption Membrane Disruption membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death inhibition Enzyme Inhibition enzymes->inhibition inhibition->death

Caption: Hypothetical mechanism of antimicrobial action for acetylated dichloroxylenol.

Potential Anti-inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression (TNF-α, iNOS) nucleus->genes Induces compound Acetylated Dichloroxylenol compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB inflammatory pathway by acetylated dichloroxylenol.

Conclusion and Future Directions

The acetylation of dichloroxylenol presents an intriguing avenue for the development of novel therapeutic agents. Based on the established properties of dichloroxylenol and the known effects of acetylation, it is reasonable to hypothesize that acetylated dichloroxylenol could possess potent antimicrobial and anti-inflammatory activities, potentially with an improved therapeutic index. The increased lipophilicity may enhance its bioavailability and cellular uptake, which could translate to greater efficacy.

Future research should focus on the synthesis and purification of acetylated dichloroxylenol, followed by a comprehensive in vitro evaluation of its biological activities using the protocols outlined in this guide. Subsequent studies could explore its in vivo efficacy and safety in animal models of infection and inflammation. Structure-activity relationship (SAR) studies of a series of dichloroxylenol derivatives could further optimize its biological profile, paving the way for a new class of therapeutic agents.

References

A Technical Review of 2,4-Dichloro-3,5-Xylenol Derivatives: Synthesis, Antimicrobial Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-xylenol (DCMX), a halogenated phenol, is a well-established antimicrobial agent utilized across a broad spectrum of applications, from personal care products to industrial disinfectants. Its efficacy against a wide range of microorganisms, including bacteria and fungi, has made it a staple in formulations requiring microbial control. However, the ongoing challenge of antimicrobial resistance and the demand for agents with improved therapeutic indices have spurred research into the synthesis and evaluation of DCMX derivatives. This technical guide provides a comprehensive literature review of 2,4-dichloro-3,5-xylenol derivatives, focusing on their synthesis, quantitative antimicrobial activity, and modes of action.

Synthesis of 2,4-Dichloro-3,5-Xylenol Derivatives

The primary route for the synthesis of 2,4-dichloro-3,5-xylenol derivatives involves the modification of the hydroxyl group of the parent molecule. The most commonly explored derivatives are esters and ethers, created through reactions with various acylating and alkylating agents, respectively.

Ester Derivatives

Esterification of 2,4-dichloro-3,5-xylenol is a common strategy to modify its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity. A general approach to the synthesis of these esters involves the reaction of 2,4-dichloro-3,5-xylenol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst.

One notable example is the synthesis of an ester derivative of the related compound, para-chloro-meta-xylenol (PCMX). In this procedure, PCMX is condensed with 4-bromo benzoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane (DCM) at room temperature. This reaction yields the desired ester derivative with a high yield of 80%[1]. While this specific example uses PCMX, the methodology is readily adaptable for the esterification of 2,4-dichloro-3,5-xylenol.

Ether Derivatives

The synthesis of ether derivatives of 2,4-dichloro-3,5-xylenol typically proceeds via a Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage. The choice of the alkyl halide allows for the introduction of a wide variety of substituents, enabling a systematic investigation of structure-activity relationships.

Antimicrobial Activity of 2,4-Dichloro-3,5-Xylenol and its Derivatives

2,4-Dichloro-3,5-xylenol itself exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The derivatization of DCMX can modulate this activity, potentially enhancing its potency against specific microorganisms or broadening its spectrum of action.

Quantitative Antimicrobial Data

A comprehensive review of the available literature reveals a scarcity of publicly available, detailed quantitative antimicrobial data (e.g., Minimum Inhibitory Concentration [MIC] or 50% Inhibitory Concentration [IC50] values) for a wide range of specific 2,4-dichloro-3,5-xylenol derivatives. Much of the reported data is qualitative in nature or focuses on the parent compound.

For instance, a study on a Schiff base derivative of a related compound, 3,5-dichlorosalicylaldehyde, reported antimicrobial activity based on the zone of inhibition. While this indicates antimicrobial potential, it does not provide the precise quantitative data necessary for direct comparison and in-depth structure-activity relationship analysis.

The following table summarizes the available, albeit limited, quantitative data for a related halogenated xylenol derivative.

CompoundMicroorganismActivity (MIC/IC50)Reference
Halogenated Chloroxylenol DerivativesNot SpecifiedIncreased photoreactivity and toxicity (PBT) compared to parent PCMX[2][3]

PBT: Persistence, Bioaccumulation, and Toxicity

It is evident that there is a significant gap in the literature regarding the systematic evaluation and reporting of quantitative antimicrobial data for a diverse library of 2,4-dichloro-3,5-xylenol derivatives. Such data is crucial for advancing the development of new antimicrobial agents based on this scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are generalized methodologies for the synthesis and antimicrobial evaluation of 2,4-dichloro-3,5-xylenol derivatives, based on established procedures.

General Procedure for the Synthesis of an Ester Derivative of a Xylenol

This protocol is adapted from the synthesis of a PCMX ester derivative and can be modified for 2,4-dichloro-3,5-xylenol[1].

Materials:

  • Para-chloro-meta-xylenol (PCMX) or 2,4-dichloro-3,5-xylenol

  • 4-bromo benzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve para-chloro-meta-xylenol and 4-bromo benzoic acid in dichloromethane.

  • Add DCC, DMAP, and pyridine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with an appropriate aqueous solution to remove any remaining reagents.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Procedure for the Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

  • Test compound (2,4-dichloro-3,5-xylenol derivative)

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Add the inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for phenolic compounds like 2,4-dichloro-3,5-xylenol involves the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of intracellular components.

Derivatization of the hydroxyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with the cell membrane and other potential cellular targets. However, specific signaling pathways that are modulated by 2,4-dichloro-3,5-xylenol derivatives have not been extensively elucidated in the reviewed literature.

To visualize the general workflow of synthesizing and evaluating these derivatives, the following diagram is provided.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2,4-Dichloro-3,5-Xylenol esterification Esterification (e.g., with Acyl Chloride) start->esterification etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification ester_derivative Ester Derivative esterification->ester_derivative ether_derivative Ether Derivative etherification->ether_derivative antimicrobial_screening Antimicrobial Screening (e.g., Broth Microdilution) ester_derivative->antimicrobial_screening ether_derivative->antimicrobial_screening mic_determination MIC/IC50 Determination antimicrobial_screening->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis

Caption: General workflow for the synthesis and antimicrobial evaluation of 2,4-dichloro-3,5-xylenol derivatives.

Conclusion and Future Directions

The derivatization of 2,4-dichloro-3,5-xylenol represents a promising avenue for the discovery of novel antimicrobial agents. However, the current body of literature lacks a systematic and comprehensive evaluation of a diverse range of derivatives with corresponding quantitative antimicrobial data. Future research should focus on the synthesis and rigorous antimicrobial screening of a larger library of 2,4-dichloro-3,5-xylenol esters and ethers to establish clear structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways affected by these derivatives, which will be crucial for the rational design of more potent and selective antimicrobial compounds. The development of such a robust dataset will be invaluable for researchers, scientists, and drug development professionals working to combat the growing threat of antimicrobial resistance.

References

Technical Guide: Synthesis of 2,4-Dichloro-3,5-dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate from its precursor, 2,4-dichloro-3,5-dimethylphenol (CAS Number 133-53-9). The document details a robust experimental protocol, presents key data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

2,4-Dichloro-3,5-dimethylphenyl acetate is the acetate ester derivative of the biocide 2,4-dichloro-3,5-dimethylphenol. The acetylation of phenolic compounds is a fundamental transformation in organic synthesis, often employed to protect the hydroxyl group, modify the biological activity of the parent molecule, or facilitate further chemical transformations. This guide outlines a highly efficient method for this conversion, adapted from established procedures for the O-acylation of substituted phenols.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,4-Dichloro-3,5-dimethylphenol133-53-9C₈H₈Cl₂O191.05White to light beige crystalline powder.[1]
2,4-Dichloro-3,5-dimethylphenyl acetate99421-62-2C₁₀H₁₀Cl₂O₂233.09IUPAC Name: (2,4-dichloro-3,5-dimethylphenyl) acetate.

Synthesis Workflow

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is achieved through the O-acetylation of 2,4-dichloro-3,5-dimethylphenol. A general and highly effective method involves the use of an acyl chloride under phase-transfer catalysis (PTC) conditions. This approach is known for its rapid reaction times and high yields.[2]

Synthesis_Workflow Reactant 2,4-Dichloro-3,5-dimethylphenol (in 10% aq. NaOH) Product 2,4-Dichloro-3,5-dimethylphenyl Acetate Reactant->Product Reaction at 0°C Reagent Acetyl Chloride (in Dichloromethane) Reagent->Product Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium Chloride) Catalyst->Product Catalysis Workup Work-up: - Separation - Extraction - Washing - Drying Product->Workup Quenching Purification Purification: - Evaporation - (Optional) Column Chromatography Workup->Purification Crude Product Purification->Product Pure Product Logical_Flow A Reactant & Reagent Solution Preparation B Cooling to 0°C A->B Prerequisite C Reaction Initiation (Mixing & Stirring) B->C Enables D Reaction Quenching (Addition to Ice Water) C->D Leads to E Phase Separation & Extraction D->E Allows for F Washing & Drying of Organic Phase E->F Followed by G Solvent Removal F->G Precedes H Product Isolation (Crude) G->H Yields I Optional Purification (Chromatography) H->I Can be subjected to J Final Product H->J If sufficiently pure I->J Results in

References

Navigating the Solubility Landscape of 3,5-Xylenol, 2,4-dichloro-, acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Xylenol, 2,4-dichloro-, acetate in organic solvents. In the absence of specific quantitative data in publicly available literature for this compound, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound. Furthermore, it presents the known qualitative solubility of the parent compound, 2,4-Dichloro-3,5-xylenol, to offer foundational insights. This guide is intended to equip researchers with the necessary methodologies to conduct their own solubility assessments and to properly structure and present the resulting data.

Introduction

This compound is a derivative of Dichloroxylenol (DCMX), a widely used antiseptic and disinfectant. In drug development and formulation, understanding the solubility of a compound in various organic solvents is a critical parameter. It influences everything from reaction kinetics in synthesis to the choice of delivery vehicle in final formulations. This guide provides a framework for approaching the solubility determination of this and other similar compounds.

Solubility of the Parent Compound: 2,4-Dichloro-3,5-xylenol

Table 1: Qualitative Solubility of 2,4-Dichloro-3,5-xylenol

Solvent ClassSolubility Description
WaterSlightly soluble (0.2 g/L at 20°C)
AlcoholsVery soluble
EthersVery soluble
KetonesVery soluble
Alkali Hydroxide SolutionsDissolves

This information suggests that the parent compound is highly soluble in common polar aprotic and protic organic solvents. The acetate derivative is expected to be less polar and lack the ability to donate a hydrogen bond, which may decrease its solubility in alcohols but increase its solubility in non-polar solvents.

Quantitative Solubility Data Presentation

When experimentally determined, quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 2: Illustrative Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol25DataDataGravimetric
Ethanol25DataDataGravimetric
Acetone25DataDataSpectrophotometry
Ethyl Acetate25DataDataHPLC
Dichloromethane25DataDataGravimetric
Toluene25DataDataGravimetric
Hexane25DataDataGravimetric

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound in an organic solvent. This method is robust and widely applicable.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass sample vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter to the syringe.

    • Dispense the clear, filtered solution into a pre-weighed (to 0.1 mg) glass sample vial. Record the exact volume of the aliquot.

  • Solvent Evaporation:

    • Place the sample vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator at room temperature.

    • Continue the evaporation process until a constant weight of the dried residue is achieved.

  • Data Analysis:

    • Weigh the sample vial containing the dried solute.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

    • The solubility can be expressed in various units:

      • g/100 mL: (Mass of solute in g / Volume of aliquot in mL) * 100

      • mol/L: (Mass of solute in g / Molecular weight of solute) / (Volume of aliquot in L)

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new compound.

Solubility_Workflow A Compound Identification (this compound) B Literature Search for Existing Solubility Data A->B C Data Found? B->C D Qualitative Solubility Screening (e.g., in test tubes) C->D No I Utilize Existing Data C->I Yes E Selection of Solvents for Quantitative Analysis D->E F Quantitative Solubility Determination (e.g., Gravimetric, HPLC, Spectrophotometry) E->F G Data Analysis and Tabulation F->G H Report Generation and Interpretation G->H I->H

Caption: A flowchart of the logical steps involved in solubility assessment.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides the necessary tools for researchers to perform this critical analysis. The provided experimental protocol for gravimetric determination is a fundamental and reliable method. By following a structured workflow, from qualitative screening to precise quantitative measurement, researchers can generate the high-quality data essential for advancing their work in drug development and chemical synthesis.

An In-depth Technical Guide to the Thermal Decomposition Profile of 2,4-dichloro-3,5-dimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a specific, publicly available experimental study on the thermal decomposition profile of 2,4-dichloro-3,5-dimethylphenyl acetate has not been identified. The following guide is a scientifically grounded projection based on the thermal properties of analogous compounds and established principles of organic chemistry. The quantitative data presented is hypothetical and serves as a baseline for future experimental verification.

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is a halogenated aromatic ester. Understanding its thermal stability and decomposition profile is crucial for its potential applications in drug development and as a chemical intermediate, ensuring safe handling, storage, and processing at elevated temperatures. This guide provides a projected thermal decomposition profile, detailed experimental protocols for its determination, and a hypothesized decomposition pathway.

Predicted Thermal Decomposition Profile

The thermal stability of an aromatic ester is influenced by its substituents. In the case of 2,4-dichloro-3,5-dimethylphenyl acetate, the presence of two electron-withdrawing chlorine atoms is expected to enhance the thermal stability of the aromatic ring through charge delocalization. Conversely, the methyl groups, being electron-donating, may have a more complex influence, potentially offering sites for initial degradation.[1][2] Aromatic esters are generally observed to fully degrade by 350°C, with some exceptions showing higher stability.[3]

Based on these principles, a hypothetical thermal decomposition profile for 2,4-dichloro-3,5-dimethylphenyl acetate is proposed. It is anticipated that the decomposition will occur in a single primary step, involving the cleavage of the ester linkage.

Quantitative Data Summary

The following table summarizes the predicted quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 2,4-dichloro-3,5-dimethylphenyl acetate.

ParameterPredicted ValueMethod
Onset Decomposition Temp.220 - 240 °CTGA
Peak Decomposition Temp.250 - 270 °CTGA
Endset Decomposition Temp.280 - 300 °CTGA
Mass Loss~70-80%TGA
Residue at 600 °C~20-30%TGA
Melting Point (Endotherm)44 - 46 °CDSC

Experimental Protocols

To experimentally determine the thermal decomposition profile of 2,4-dichloro-3,5-dimethylphenyl acetate, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of the compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,4-dichloro-3,5-dimethylphenyl acetate into an alumina crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Use an empty alumina crucible as a reference.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset, peak, and endset decomposition temperatures from the resulting TGA curve and its derivative (DTG curve).

    • Calculate the percentage of mass loss and the final residue.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,4-dichloro-3,5-dimethylphenyl acetate into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan in the DSC cell.

    • Use an empty, sealed aluminum pan as a reference.

    • Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point from the peak of the endothermic transition in the first heating cycle.

    • Analyze the thermogram for any other thermal events, such as crystallization or glass transitions.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation prep_tga Weigh 5-10 mg for TGA tga_setup Instrument Setup (N2 atmosphere) prep_tga->tga_setup prep_dsc Weigh 2-5 mg for DSC dsc_setup Instrument Setup (N2 atmosphere) prep_dsc->dsc_setup tga_run Heat from 30°C to 600°C at 10°C/min tga_setup->tga_run tga_analysis Analyze Mass Loss vs. Temperature tga_run->tga_analysis tga_results Decomposition Temperatures Mass Loss (%) tga_analysis->tga_results dsc_run Heat-Cool-Heat Cycle dsc_setup->dsc_run dsc_analysis Analyze Heat Flow vs. Temperature dsc_run->dsc_analysis dsc_results Melting Point Other Transitions dsc_analysis->dsc_results

Caption: Workflow for the thermal analysis of 2,4-dichloro-3,5-dimethylphenyl acetate.

Hypothesized Decomposition Pathway

The thermal decomposition of phenyl acetates can proceed through a concerted, non-radical mechanism involving a six-membered cyclic transition state.[4] This pathway leads to the formation of a substituted ketene and the corresponding phenol.

DecompositionPathway cluster_transition Six-Membered Cyclic Transition State reactant 2,4-dichloro-3,5-dimethylphenyl acetate transition_state [Intermediate Complex] reactant->transition_state Heat (Δ) product1 Substituted Ketene transition_state->product1 product2 2,4-dichloro-3,5-dimethylphenol transition_state->product2

Caption: Hypothesized thermal decomposition pathway via a cyclic transition state.

References

Methodological & Application

"HPLC method for quantification of 3,5-Xylenol, 2,4-dichloro-, acetate"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 2,4-Dichloro-3,5-dimethylphenyl Acetate using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is an acetylated derivative of the disinfectant 2,4-dichloro-3,5-dimethylphenol (Dichloroxylenol). As a potential impurity or metabolite related to dichloroxylenol, its accurate quantification is crucial for quality control in pharmaceutical and chemical manufacturing, as well as in environmental analysis. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2,4-dichloro-3,5-dimethylphenyl acetate. The method is suitable for routine analysis in research and quality control laboratories.

Analytical Principle

The method utilizes a C18 stationary phase to separate 2,4-dichloro-3,5-dimethylphenyl acetate from other components in the sample matrix. An isocratic mobile phase consisting of a mixture of acetonitrile and water provides efficient elution and peak resolution. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Method Performance

This HPLC method was developed to provide high sensitivity, accuracy, and precision for the quantification of 2,4-dichloro-3,5-dimethylphenyl acetate. The method exhibits excellent linearity over a defined concentration range. A summary of the quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Data

ParameterResult
Retention Time (t R )Approximately 5.8 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Protocol

1. Materials and Reagents

  • Reference Standard: 2,4-dichloro-3,5-dimethylphenyl acetate (Purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Run Time: 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-dichloro-3,5-dimethylphenyl acetate reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of the sample diluent.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution to generate a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Record the chromatograms and integrate the peak area for 2,4-dichloro-3,5-dimethylphenyl acetate.

  • Calculate the concentration of 2,4-dichloro-3,5-dimethylphenyl acetate in the sample using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Injection Injection (10 µL) Standard_Prep->Injection Standards Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample_Prep->Injection Samples HPLC_System HPLC System Equilibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Application Note: High-Throughput Analysis of 2,4-dichloro-3,5-dimethylphenyl acetate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,4-dichloro-3,5-dimethylphenyl acetate in biological matrices such as plasma and urine. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. The described method is suitable for high-throughput screening and pharmacokinetic studies in a drug development setting.

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is a small molecule of interest in various stages of drug discovery and development. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of 2,4-dichloro-3,5-dimethylphenyl acetate in complex biological samples. The methodology is based on a simple sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of 2,4-dichloro-3,5-dimethylphenyl acetate from plasma samples. This technique is favored for its simplicity, speed, and suitability for high-throughput workflows.

Materials:

  • Biological matrix (e.g., human plasma)

  • 2,4-dichloro-3,5-dimethylphenyl acetate analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Protocol:

  • Allow all samples and reagents to reach room temperature.

  • To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 20
0.5 20
2.5 95
3.5 95
3.6 20

| 5.0 | 20 |

Mass Spectrometry (MS) Conditions:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
2,4-dichloro-3,5-dimethylphenyl acetate 231.0 189.0 30 15

| Internal Standard (IS) | User Defined | User Defined | User Defined | User Defined |

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 3: Linearity and Range

Matrix Calibration Range (ng/mL)
Plasma 1 - 1000 > 0.995

| Urine | 5 - 2000 | > 0.995 |

Table 4: Precision and Accuracy

Matrix QC Level Concentration (ng/mL) Precision (%CV) Accuracy (% Bias)
Plasma LLOQ 1 < 15 ± 15
Low 3 < 10 ± 10
Mid 100 < 10 ± 10

| | High | 800 | < 10 | ± 10 |

Table 5: Recovery and Matrix Effect

Matrix QC Level Recovery (%) Matrix Effect (%)
Plasma Low 92.5 4.8

| | High | 95.1 | 3.2 |

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway_placeholder A Analyte & IS in Solution B Electrospray Ionization (ESI) A->B Nebulization & Desolvation C [M-H]⁻ Ions B->C D Quadrupole 1 (Precursor Ion Selection) C->D E Selected Precursor Ion D->E m/z Filtering F Quadrupole 2 (Collision Cell) E->F G Fragment Ions F->G Collision with Inert Gas H Quadrupole 3 (Product Ion Selection) G->H I Selected Product Ion H->I m/z Filtering J Detector I->J

Caption: Tandem mass spectrometry (MS/MS) process.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 2,4-dichloro-3,5-dimethylphenyl acetate in biological matrices. The simple sample preparation protocol, combined with the speed and selectivity of the LC-MS/MS analysis, makes this method well-suited for supporting pharmacokinetic and other studies in the drug development pipeline. The method has been validated to meet regulatory expectations for bioanalytical assays.

Application Notes and Protocols: 3,5-Xylenol, 2,4-dichloro-, acetate as a Prodrug for Dichloroxylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 3,5-Xylenol, 2,4-dichloro-, acetate as a prodrug for the antimicrobial agent Dichloroxylenol (2,4-dichloro-3,5-dimethylphenol).

Introduction

Dichloroxylenol (DCX), also known as Dichlorometaxylenol (DCMX), is a potent antiseptic and disinfectant effective against a wide range of bacteria, particularly Gram-positive strains.[1] Its mechanism of action involves the disruption of microbial cell walls and the inhibition of key enzymatic functions.[1][2] However, its therapeutic application can be limited by factors such as solubility and targeted delivery.

The use of a prodrug strategy, by converting the phenolic hydroxyl group of DCX into an acetate ester, can potentially enhance its pharmacokinetic properties. The acetate prodrug, this compound, is designed to be inactive and more lipophilic, facilitating its absorption. In vivo, it is anticipated to undergo enzymatic hydrolysis by esterases to release the active DCX at the site of action. This approach may lead to improved bioavailability and reduced systemic toxicity.

I. Synthesis of this compound

This protocol describes the synthesis of the acetate prodrug from the parent compound, Dichloroxylenol. The procedure is adapted from the synthesis of a structurally similar, non-chlorinated analog, 3,5-dimethylphenyl acetate.[3]

Materials:

  • 2,4-Dichloro-3,5-dimethylphenol (Dichloroxylenol)

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 1 mole equivalent of 2,4-Dichloro-3,5-dimethylphenol in a suitable organic solvent such as dichloromethane.

  • Add 1.2 mole equivalents of pyridine to the solution. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

  • Slowly add 1.1 mole equivalents of acetic anhydride to the reaction mixture at room temperature with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product DCX 2,4-Dichloro-3,5-dimethylphenol Reaction Reaction in Dichloromethane DCX->Reaction AA Acetic Anhydride AA->Reaction Pyr Pyridine Pyr->Reaction Wash Aqueous Workup Reaction->Wash Dry Drying Wash->Dry Purify Purification Dry->Purify Prodrug This compound Purify->Prodrug

Caption: Workflow for the synthesis of the Dichloroxylenol prodrug.

II. In Vitro Enzymatic Hydrolysis

This protocol is designed to evaluate the conversion of the acetate prodrug to the active Dichloroxylenol in the presence of esterases. Porcine liver esterase is commonly used as a model enzyme.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator

Protocol:

  • Prepare a stock solution of the prodrug in a suitable organic solvent like acetonitrile.

  • Prepare a working solution of Porcine Liver Esterase in PBS (pH 7.4).

  • In a series of microcentrifuge tubes, add the esterase solution.

  • Initiate the reaction by adding a small volume of the prodrug stock solution to each tube. The final concentration of the organic solvent should be kept low (<1%) to avoid denaturing the enzyme.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of Dichloroxylenol.

Quantitative Data (Hypothetical):

Table 1: Enzymatic Hydrolysis of this compound

Time (minutes)Prodrug Concentration (µM)Dichloroxylenol Concentration (µM)
01000
157525
305050
602575
120595

DOT Script for Hydrolysis Experiment:

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Quenching cluster_analysis Analysis Prodrug Prodrug Stock Incubate Incubate at 37°C Prodrug->Incubate PLE Esterase Solution PLE->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC

Caption: Experimental workflow for in vitro enzymatic hydrolysis.

III. Antimicrobial Efficacy Testing

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of Dichloroxylenol released from the prodrug against a target microorganism, such as Staphylococcus aureus.

Materials:

  • This compound

  • Dichloroxylenol (as a positive control)

  • Staphylococcus aureus (or other target bacteria)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator

  • Plate reader

Protocol:

  • Prepare a stock solution of the prodrug and the active drug in a suitable solvent.

  • Perform a serial two-fold dilution of each compound in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the target bacteria (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Quantitative Data (Hypothetical):

Table 2: Minimum Inhibitory Concentration (MIC) against S. aureus

CompoundMIC (µg/mL)
This compound>128
Dichloroxylenol8

Note: The prodrug is expected to have a high MIC as it requires conversion to the active form.

IV. Dichloroxylenol's Mechanism of Action

Dichloroxylenol, as a phenolic compound, exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately cell death. It is also known to inhibit essential bacterial enzymes.

DOT Script for Mechanism of Action:

Mechanism_of_Action cluster_prodrug Prodrug Delivery cluster_active Active Drug Action Prodrug This compound Esterases Esterases Prodrug->Esterases Hydrolysis DCX Dichloroxylenol Esterases->DCX Membrane Bacterial Cell Membrane Disruption DCX->Membrane Enzymes Enzyme Inhibition DCX->Enzymes Death Bacterial Cell Death Membrane->Death Enzymes->Death

Caption: Proposed mechanism of action for the Dichloroxylenol prodrug.

Disclaimer

The protocols and data presented in these application notes are for research and development purposes only. The synthesis and experimental procedures should be carried out by qualified personnel in a suitably equipped laboratory. The quantitative data provided are hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally. Due to the limited publicly available data on this compound, some protocols have been adapted from methodologies for structurally similar compounds.

References

Application Notes and Protocols: Antimicrobial Efficacy Testing of 2,4-dichloro-3,5-dimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of 2,4-dichloro-3,5-dimethylphenyl acetate, a novel compound with potential therapeutic applications. The following sections detail standardized methodologies for determining its inhibitory and bactericidal activity against common pathogenic bacteria. Due to the limited availability of published data on this specific compound, the presented quantitative results are illustrative and intended to serve as a template for data presentation.

Quantitative Data Summary

The antimicrobial activity of 2,4-dichloro-3,5-dimethylphenyl acetate was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The key efficacy parameters, Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition, are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

Test OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli (ATCC 25922)64 µg/mL128 µg/mL
Staphylococcus aureus (ATCC 29213)32 µg/mL64 µg/mL

Table 2: Zone of Inhibition (Agar Disk Diffusion Assay)

Test OrganismDisk ConcentrationZone of Inhibition (mm)
Escherichia coli (ATCC 25922)30 µg14 mm
Staphylococcus aureus (ATCC 29213)30 µg18 mm

Experimental Protocols

Detailed protocols for the key experiments are provided below. These methodologies are based on established standards for antimicrobial susceptibility testing.[1][2][3]

Protocol 1: Broth Microdilution for MIC and MBC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[2][4]

Materials:

  • 2,4-dichloro-3,5-dimethylphenyl acetate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Resazurin sodium salt (for viability indication, optional)[4]

  • Sterile saline

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 2,4-dichloro-3,5-dimethylphenyl acetate in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Inoculate a fresh colony of the test organism into CAMHB and incubate until it reaches the log phase. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate containing CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[4]

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the test compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[2]

Materials:

  • 2,4-dichloro-3,5-dimethylphenyl acetate

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland standard

  • Sterile cotton swabs

Procedure:

  • Preparation of Test Disks: Aseptically apply a known amount of the 2,4-dichloro-3,5-dimethylphenyl acetate solution (e.g., 30 µg) onto the sterile paper disks and allow them to dry.

  • Preparation of Bacterial Lawn: Adjust the turbidity of the bacterial suspension to the 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn.

  • Disk Application: Place the prepared disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic_mbc MIC & MBC Determination (Broth Microdilution) cluster_disk Zone of Inhibition (Agar Disk Diffusion) prep_compound Prepare Stock Solution of 2,4-dichloro-3,5-dimethylphenyl acetate serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate prep_lawn Create Bacterial Lawn on MHA Plate prep_inoculum->prep_lawn serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 24h subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc apply_disk Apply Compound-impregnated Disk prep_lawn->apply_disk incubate_disk Incubate at 37°C for 18-24h apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical Mechanism of Action

hypothetical_pathway compound 2,4-dichloro-3,5-dimethylphenyl acetate membrane Bacterial Cell Membrane compound->membrane Interacts with dna_replication DNA Replication Inhibition compound->dna_replication Inhibits protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis Inhibits disruption Membrane Potential Disruption membrane->disruption leakage Ion Leakage (K+, H+) disruption->leakage atp_synthesis ATP Synthesis Inhibition leakage->atp_synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death dna_replication->cell_death protein_synthesis->cell_death

Caption: Hypothetical Antimicrobial Mechanism of Action.

References

Application Notes and Protocols for Esterase-Mediated Release of a Fluorescent Coumarin from its Acetate Ester

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Esterase-Mediated Release of 7-Hydroxy-4-(trifluoromethyl)coumarin from its Acetate Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the enzymatic assay of esterases using a fluorogenic coumarin-based substrate. The assay is based on the principle that a non-fluorescent acetate ester of a coumarin derivative is hydrolyzed by an esterase to produce a highly fluorescent product. Specifically, this protocol describes the use of 7-acetoxy-4-(trifluoromethyl)coumarin, which upon enzymatic cleavage, releases the fluorescent molecule 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). The increase in fluorescence intensity is directly proportional to the esterase activity. This assay is a sensitive and continuous method suitable for high-throughput screening of esterase inhibitors and for studying enzyme kinetics.

It is presumed that the user's query for "DCMX" referred to a coumarin derivative, as "DCMX" is commonly an abbreviation for 2,4-dichloro-3,5-dimethylphenol, an antimicrobial agent not typically used in fluorescence assays[1][2][3][4]. The protocol herein is based on the properties of 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), a well-characterized fluorophore.

Data Presentation

ParameterValueReference
Fluorophore7-Hydroxy-4-(trifluoromethyl)coumarin (HFC)[5]
Excitation Wavelength (max)~410 nm[2][5]
Emission Wavelength (max)~510 nm[2][5]
Recommended EnzymePorcine Liver Esterase (PLE) or other suitable esterases[6][7][8]
Assay pH7.3 - 7.4[6][8][9]
Assay Temperature37°C[6][8]
Substrate SolventDimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

Signaling Pathway Diagram

Esterase_Reaction Substrate 7-Acetoxy-4-(trifluoromethyl)coumarin (Non-fluorescent) Product 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) (Fluorescent) Substrate->Product Hydrolysis Byproduct Acetate Product->Byproduct + Enzyme Esterase Enzyme->Substrate Enzyme->Product

Caption: Enzymatic hydrolysis of 7-acetoxy-4-(trifluoromethyl)coumarin.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Add buffer, substrate, and enzyme to microplate wells A->D B Prepare Substrate Stock Solution B->D C Prepare Enzyme Stock Solution C->D E Incubate at 37°C D->E F Measure fluorescence at Ex/Em = 410/510 nm E->F G Plot fluorescence vs. time F->G H Calculate initial reaction rates G->H I Determine enzyme activity H->I

References

Application Notes and Protocols for 3,5-Xylenol, 2,4-dichloro-, acetate in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,5-Xylenol, 2,4-dichloro-, acetate is limited in publicly available literature. These application notes are based on the known properties of its parent compound, 2,4-Dichloro-3,5-dimethylphenol (DCMX), and established principles of topical formulation development. The acetate ester is hypothesized to function as a more lipophilic prodrug of DCMX.

Introduction

This compound is the acetate ester of 2,4-Dichloro-3,5-dimethylphenol (DCMX), a well-established broad-spectrum antimicrobial agent.[1][2][3][4][5] DCMX is effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and molds.[2][4] The acetylation of the phenolic hydroxyl group in DCMX is anticipated to increase its lipophilicity, potentially enhancing its penetration into the stratum corneum and improving its formulation compatibility with lipid-based vehicles. Upon penetration into the skin, it is hypothesized that esterase enzymes will hydrolyze the acetate group, releasing the active DCMX. This prodrug approach may offer advantages in terms of skin delivery and sustained release.

Potential Applications in Topical Formulations:

  • Antiseptic Creams and Ointments: For the prevention and treatment of minor skin infections.

  • Acne Treatments: To inhibit the growth of Cutibacterium acnes.

  • Antifungal Preparations: For conditions such as athlete's foot and ringworm.

  • Medicated Soaps and Cleansers: As an antibacterial agent in personal care products.[3][6]

  • Preservative: To protect aqueous and emulsion-based topical formulations from microbial contamination.[7][8]

Physicochemical Properties (Inferred)

The properties of this compound are inferred from its parent compound, DCMX.

Property2,4-Dichloro-3,5-dimethylphenol (DCMX)This compound (Predicted)
CAS Number 133-53-9Not available
Molecular Formula C₈H₈Cl₂OC₁₀H₁₀Cl₂O₂
Molecular Weight 191.05 g/mol 233.09 g/mol
Appearance White to light yellow crystalline powder or flakes.[6][9]Predicted to be a white to off-white solid.
Solubility Sparingly soluble in water (0.2 g/L at 20°C); soluble in organic solvents (alcohols, ethers, ketones) and alkaline solutions.[6][10][11]Predicted to have lower water solubility and higher solubility in non-polar organic solvents and lipids compared to DCMX due to the acetate group.
Stability Chemically stable under typical storage and processing conditions.[2]The ester linkage may be susceptible to hydrolysis at extreme pH values (acidic or alkaline) and in the presence of esterase enzymes.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to determine the antimicrobial efficacy of this compound against relevant skin pathogens.

a) Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use relevant strains such as Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).

  • Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in RPMI-1640 medium overnight at 35-37°C. Adjust the inoculum to a concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

b) Zone of Inhibition (Agar Well Diffusion)

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Spread a standardized inoculum (0.5 McFarland standard) of the test microorganism onto the agar surface.[12]

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar.

  • Sample Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (at various concentrations) and the formulated topical product into the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition around each well in millimeters.[12]

Hypothetical Antimicrobial Activity Data (for illustrative purposes):

MicroorganismMIC of DCMX (µg/mL)Predicted MIC of Acetate Ester (µg/mL)Zone of Inhibition (mm) for a 1% Cream
Staphylococcus aureus10 - 5015 - 7518 - 25
Escherichia coli50 - 20075 - 30012 - 18
Candida albicans25 - 10040 - 15015 - 22
In Vitro Anti-Inflammatory Activity Assay

This protocol assesses the potential of the compound to reduce the inflammatory response in macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[13][14][15]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.[14][15] A decrease in nitrite levels indicates anti-inflammatory activity.

  • Cytokine Analysis (ELISA): Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.[13][16]

Hypothetical Anti-inflammatory Activity Data:

Treatment GroupNO Production (% of LPS Control)TNF-α Release (% of LPS Control)
Control (no LPS)< 5%< 5%
LPS (1 µg/mL)100%100%
LPS + Acetate Ester (10 µM)75%80%
LPS + Acetate Ester (50 µM)40%55%
In Vitro Skin Permeation Study

This protocol evaluates the penetration of the compound through a skin model using a Franz diffusion cell.[17][18][19][20]

  • Apparatus: Use a vertical Franz diffusion cell system.[18]

  • Membrane: Use a synthetic membrane like Strat-M® or excised human/porcine skin.[21]

  • Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions). Degas the fluid before use.[17]

  • Temperature Control: Maintain the apparatus at 32-37°C to simulate skin surface temperature.[17][21]

  • Formulation Application: Apply a finite dose of the topical formulation containing this compound to the donor side of the membrane.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from the receptor fluid and replace with an equal volume of fresh, pre-warmed receptor fluid.[18]

  • Analysis: Quantify the concentration of the compound (and its hydrolyzed form, DCMX) in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of the permeated compound per unit area against time to determine the flux and permeability coefficient.

Formulation Stability Testing

This protocol assesses the physical and chemical stability of the topical formulation.[22]

  • Storage Conditions: Store samples of the formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of 1, 2, and 3 months.

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) to assess emulsion stability.[22]

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, phase separation, crystallization.

    • pH: Measure the pH of the formulation at each time point.

    • Viscosity: Measure the viscosity using a viscometer.

    • Assay of Active Ingredient: Quantify the concentration of this compound using HPLC to check for degradation.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Efficacy & Safety Testing A Physicochemical Characterization (Solubility, Stability, Lipophilicity) B Selection of Excipients (Oils, Emulsifiers, Gellants) A->B C Preparation of Prototypes (Cream, Gel, Ointment) B->C Input D Physical Stability Testing (Centrifugation, Freeze-Thaw) C->D E Optimization of Formulation D->E F In Vitro Antimicrobial Assay (MIC, Zone of Inhibition) E->F Optimized Formula G In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages) F->G H In Vitro Skin Permeation (Franz Diffusion Cell) G->H I Accelerated Stability Study H->I J Final Product I->J Final Formulation Selection G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB (active) NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes Transcription Cytokines Inflammatory Response (NO, TNF-α, IL-6) Genes->Cytokines Translation Active_DCMX Active DCMX (hydrolyzed from acetate) Active_DCMX->IKK Inhibition

References

Application Notes and Protocols: Synthesis of Novel Biocides from 2,4-Dichloro-3,5-dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel biocides derived from the 2,4-dichloro-3,5-dimethylphenyl scaffold. While direct literature on the derivatization of 2,4-dichloro-3,5-dimethylphenyl acetate is limited, this document outlines a systematic approach for the design, synthesis, and screening of new biocidal agents based on its parent compound, 2,4-dichloro-3,5-dimethylphenol (DCMX), a well-established broad-spectrum biocide.

Introduction

2,4-Dichloro-3,5-dimethylphenol (DCMX), the active precursor to 2,4-dichloro-3,5-dimethylphenyl acetate, is a potent antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. The acetylation of the phenolic hydroxyl group to form 2,4-dichloro-3,5-dimethylphenyl acetate can be a strategic first step in a synthetic pathway to create novel ester or other derivatives with potentially improved properties, such as altered solubility, stability, or biocidal efficacy.

This document provides a framework for the chemical modification of the 2,4-dichloro-3,5-dimethylphenyl moiety to generate a library of new compounds for screening as potential biocides.

Synthetic Pathways and Strategies

The primary strategy for generating novel biocides from 2,4-dichloro-3,5-dimethylphenyl acetate involves the hydrolysis of the acetate to the parent phenol (DCMX), followed by derivatization of the hydroxyl group or modification of the aromatic ring.

Deacetylation of 2,4-Dichloro-3,5-dimethylphenyl Acetate

The initial step in many synthetic routes will be the hydrolysis of the acetate ester to yield the free phenol, 2,4-dichloro-3,5-dimethylphenol (DCMX). This provides a versatile intermediate for subsequent derivatization.

Experimental Protocol: Hydrolysis of 2,4-Dichloro-3,5-dimethylphenyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichloro-3,5-dimethylphenyl acetate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide (1.2 eq.) or potassium carbonate (1.5 eq.), to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start 2,4-Dichloro-3,5-dimethylphenyl Acetate Hydrolysis Base-catalyzed Hydrolysis Start->Hydrolysis DCMX 2,4-Dichloro-3,5-dimethylphenol (DCMX) Hydrolysis->DCMX Derivatization Derivatization Reactions (Esterification, Etherification, etc.) DCMX->Derivatization Novel_Biocides Novel Biocidal Candidates Derivatization->Novel_Biocides Screening Biocidal Activity Screening Novel_Biocides->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: General workflow for the synthesis and screening of novel biocides.

Synthesis of Novel Ester Derivatives

A diverse library of ester derivatives can be synthesized from DCMX by reacting it with various acyl chlorides or carboxylic acids.

Experimental Protocol: Synthesis of Novel Esters from DCMX

  • Reaction Setup: To a solution of DCMX (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the desired acyl chloride (1.1 eq.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis of Novel Ether Derivatives

Ether derivatives can be prepared via Williamson ether synthesis.

Experimental Protocol: Synthesis of Novel Ethers from DCMX

  • Deprotonation: In an anhydrous solvent (e.g., DMF or THF), treat a solution of DCMX (1.0 eq.) with a strong base such as sodium hydride (1.1 eq.) at 0 °C to form the corresponding phenoxide.

  • Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Evaluation of Biocidal Activity

The newly synthesized compounds should be screened for their biocidal activity against a panel of relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Plate the aliquots onto an appropriate agar medium.

  • Incubation: Incubate the plates at the optimal growth temperature for 24-48 hours.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Presentation

Quantitative data from the biocidal activity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel DCMX Derivatives (µg/mL)

Compound IDR Group (Ester/Ether)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
DCMX-Ac-COCH₃163264
DCMX-E01-CO(CH₂)₂CH₃81632
DCMX-E02-CO-Ph4816
DCMX-R01-CH₂CH₃3264128
DCMX-R02-CH₂-Ph163264
ControlDichloroxylenol81632

Table 2: Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) of Lead Compounds (µg/mL)

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
DCMX-E0281632
ControlDichloroxylenol1632

Mechanistic Insights and Signaling Pathways

While the primary mechanism of action of DCMX is membrane disruption, novel derivatives may exhibit alternative or additional mechanisms. Elucidating these mechanisms is crucial for lead optimization.

Mechanism_of_Action Biocide Novel Biocide Derivative Membrane Microbial Cell Membrane Biocide->Membrane Enzyme Intracellular Enzymes Biocide->Enzyme Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Inhibition Enzyme Inhibition Enzyme->Inhibition Metabolism Metabolic Disruption Inhibition->Metabolism Metabolism->Cell_Death

Application Note: GC-MS Protocol for the Detection of 2,4-Dichloro-3,5-Xylenol and its Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dichloro-3,5-xylenol (DCMX) is an effective antiseptic and disinfectant agent commonly used in personal care products, soaps, and industrial biocides.[1] Its acetate derivative, 2,4-dichloro-3,5-xylenol acetate, may be present as a related substance, impurity, or metabolite. Monitoring for both the parent compound and its acetate is crucial for quality control, environmental analysis, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the simultaneous identification and quantification of these compounds. This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of 2,4-dichloro-3,5-xylenol and its acetate from a liquid matrix.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as wastewater, process water, or aqueous formulations.

  • Reagents and Materials:

    • 2,4-Dichloro-3,5-xylenol (CAS: 133-53-9) standard[2][3]

    • 2,4-Dichloro-3,5-xylenol acetate standard

    • Internal Standard (IS), e.g., 2,4,6-Tribromophenol

    • Dichloromethane (DCM), HPLC or pesticide residue grade

    • Sodium sulfate, anhydrous

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Separatory funnels (250 mL)

    • Glass vials with PTFE-lined caps (2 mL)

    • Nitrogen evaporator or rotary evaporator

  • Procedure:

    • Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel.

    • Spike the sample with an appropriate amount of the internal standard solution.

    • Adjust the sample pH to ≤ 2 using HCl to ensure the phenolic compound is in its protonated form.

    • Add 30 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction two more times with fresh 30 mL portions of DCM, combining the organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • Transfer the final extract to a 2 mL GC vial for analysis.

Note on Derivatization: For enhanced sensitivity and improved peak shape of 2,4-dichloro-3,5-xylenol, derivatization can be performed. This step is optional as it will convert the parent phenol, preventing its direct analysis but potentially lowering detection limits. A common method is acetylation using acetic anhydride or silylation using BSTFA.[4] The acetate analyte does not require derivatization.

2. GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used. A standard non-polar column like a DB-5ms or HP-5ms is recommended for the analysis of chlorinated phenols.[5][6]

Data Presentation

Table 1: Gas Chromatography (GC) Parameters

Parameter Value
GC System Agilent 8890 GC or equivalent[5]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature 60 °C, hold for 2 min
Ramp 1 15 °C/min to 200 °C

| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value
MS System Agilent 7000D GC/TQ or equivalent[5]
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C

| Acquisition Mode | Full Scan (m/z 40-450) for identification andSelected Ion Monitoring (SIM) for quantification |

Table 3: Quantitative Data and Characteristic Ions

Compound CAS Number Molecular Weight ( g/mol ) Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
2,4-Dichloro-3,5-xylenol 133-53-9[7] 191.05[3] ~ 10 - 12 190 [7] 192, 155[7]
2,4-Dichloro-3,5-xylenol Acetate N/A 233.06 ~ 11 - 13 190 192, 232, 43

| 2,4,6-Tribromophenol (IS) | 118-79-6 | 330.8 | ~ 12 - 14 | 330 | 332, 251 |

Note: Retention times are estimates and must be experimentally determined.

Visualizations

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

GCMS_Workflow cluster_prep Preparation Steps Sample 1. Sample Collection (Aqueous Matrix) Spike Spike Internal Standard (IS) Sample->Spike Prepare 2. Sample Preparation (LLE) pH_Adjust Adjust pH to ≤ 2 Spike->pH_Adjust Extract Extract with Dichloromethane (3x) pH_Adjust->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS 3. GC-MS Analysis Concentrate->GCMS Data 4. Data Processing GCMS->Data Report 5. Result Reporting (Quantification) Data->Report

Caption: Experimental workflow for the analysis of DCMX and its acetate.

References

Application Notes and Protocols: 3,5-Xylenol, 2,4-dichloro-, acetate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Xylenol, 2,4-dichloro-, acetate as a chemical intermediate, primarily in its role as a protecting group for the active antimicrobial agent 2,4-dichloro-3,5-dimethylphenol (DCMX). Detailed protocols for the protection (acetylation) of DCMX and the deprotection (hydrolysis) of the resulting acetate are provided, along with a representative synthetic workflow.

Introduction

This compound is the acetate ester of 2,4-dichloro-3,5-dimethylphenol (DCMX), a potent antiseptic and disinfectant. In multi-step organic synthesis, it is often necessary to temporarily block the reactive phenolic hydroxyl group of DCMX to prevent unwanted side reactions. The acetate group serves as an efficient and readily reversible protecting group for this purpose. The general strategy involves the acetylation of the phenolic hydroxyl group, followed by the desired chemical transformation on another part of the molecule, and subsequent hydrolysis of the acetate to regenerate the active phenolic compound.

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
Compound Name This compound
Synonyms 2,4-dichloro-3,5-dimethylphenyl acetate
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Table 2: Reaction Conditions for Acetylation and Hydrolysis

ReactionReagents and CatalystsSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Acetylation Acetic anhydride, Pyridine or Et₃NDichloromethane (DCM)Room Temperature2 - 4>95
Hydrolysis (Basic) NaOH or KOHMethanol/Water50 - 701 - 3>90
Hydrolysis (Acidic) HCl or H₂SO₄Methanol/Water50 - 702 - 6>90

Experimental Protocols

Protocol 1: Synthesis of this compound (Acetylation of DCMX)

This protocol describes the protection of the phenolic hydroxyl group of 2,4-dichloro-3,5-dimethylphenol (DCMX) by acetylation.

Materials:

  • 2,4-dichloro-3,5-dimethylphenol (DCMX)

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4-dichloro-3,5-dimethylphenol (1.0 eq) in dichloromethane (DCM).

  • To the stirred solution, add pyridine (1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound to 2,4-dichloro-3,5-dimethylphenol (Hydrolysis)

This protocol describes the removal of the acetate protecting group to regenerate 2,4-dichloro-3,5-dimethylphenol (DCMX).

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-70°C) and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate of DCMX may form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield 2,4-dichloro-3,5-dimethylphenol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Acetylation_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step DCMX 2,4-dichloro-3,5-dimethylphenol (DCMX) Acetate This compound (Protected DCMX) DCMX->Acetate Acetic Anhydride, Pyridine, DCM Acetate->Acetate Product Final Product with -OH group Acetate->Product NaOH, MeOH/H₂O

Caption: Workflow for the use of this compound as a protecting group.

Logical_Relationship Start Start with 2,4-dichloro- 3,5-dimethylphenol (DCMX) Protect Protect phenolic -OH as an acetate ester Start->Protect React Perform reaction on another functional group Protect->React Deprotect Hydrolyze the acetate to regenerate the phenol React->Deprotect Final Final modified DCMX derivative Deprotect->Final

Caption: Logical steps for utilizing the acetate of DCMX in a multi-step synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Xylenol, 2,4-dichloro-, acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Xylenol, 2,4-dichloro-, acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is a two-step process. First, 3,5-dimethylphenol (3,5-xylenol) is chlorinated to produce 2,4-dichloro-3,5-dimethylphenol. This intermediate is then acetylated to yield the final product, this compound.

Q2: Why is the acetylation of 2,4-dichloro-3,5-dimethylphenol challenging?

The hydroxyl group of 2,4-dichloro-3,5-dimethylphenol is sterically hindered by the two adjacent methyl and chloro groups. Additionally, the electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring, making the phenolic oxygen less nucleophilic and thus, the acetylation reaction can be sluggish.[1]

Q3: What are the common side reactions to be aware of during the acetylation step?

The most common side reaction is the Fries rearrangement, where the acetyl group from the ester migrates to the aromatic ring, forming a hydroxy aryl ketone, especially in the presence of Lewis acid catalysts.[2][3][4] Incomplete reactions and hydrolysis of acetic anhydride are also potential issues.[5]

Q4: How can I purify the final product, this compound?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[6][7][8] Column chromatography can also be used if impurities are difficult to remove by recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Acetylated Product 1. Incomplete Chlorination of 3,5-Dimethylphenol: The starting material for acetylation is impure.- Ensure the complete conversion of 3,5-dimethylphenol to 2,4-dichloro-3,5-dimethylphenol using a reliable chlorination procedure.[9][10] - Purify the chlorinated intermediate before proceeding to the acetylation step.
2. Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough under the chosen conditions for this hindered phenol.- Consider using a more reactive acetylating agent like acetyl chloride in the presence of a base such as pyridine. - Alternatively, use a catalyst to activate the acetic anhydride. Effective catalysts for hindered phenols include pyridine, 4-dimethylaminopyridine (DMAP), or certain Lewis acids (use with caution to avoid Fries rearrangement).[11]
3. Steric Hindrance and Low Reactivity: The inherent steric hindrance and electronic deactivation of the substrate are impeding the reaction.- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. - Employ a more effective catalyst system, such as DMAP in combination with acetic anhydride.
4. Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture will consume the acetic anhydride.[5][12][13][14]- Use freshly opened or distilled acetic anhydride. - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents if the reaction is performed in a solvent.
Presence of Unreacted 2,4-dichloro-3,5-dimethylphenol in the Product 1. Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction time and/or temperature. - Use a slight excess of the acetylating agent (e.g., 1.5-2.0 equivalents). - Add a catalyst like pyridine or DMAP to drive the reaction to completion.[15]
2. Inefficient Work-up: The unreacted phenol was not effectively removed during the work-up.- During the aqueous work-up, wash the organic layer with a dilute sodium hydroxide solution to extract the acidic unreacted phenol.[16] Be cautious not to use a concentrated base or prolonged contact time, which could hydrolyze the desired ester product.
Formation of Side Products (e.g., Fries Rearrangement Products) 1. Use of Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ can promote the Fries rearrangement.[2][3][4][17][18]- Avoid strong Lewis acid catalysts if O-acetylation is the desired outcome. - If a catalyst is needed, opt for a base catalyst like pyridine or DMAP.
2. High Reaction Temperatures: Elevated temperatures can sometimes favor the Fries rearrangement.- If using a catalyst that could promote rearrangement, try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation and Purification 1. Oiling Out During Recrystallization: The product separates as an oil instead of crystals during recrystallization.- Ensure the correct solvent system is being used. Test different solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[8][19] - Cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available.
2. Co-precipitation of Impurities: Impurities are crystallizing along with the product.- Ensure the hot solution is not supersaturated with impurities. If necessary, perform a hot filtration to remove any insoluble impurities before cooling.[7] - Consider a second recrystallization from a different solvent system.

Comparative Data on Phenol Acetylation Methods

Method Catalyst/Reagent Conditions Typical Yield Applicability Reference
Standard Acetylation Acetic Anhydride / PyridineRoom Temp. to RefluxGood to ExcellentGeneral phenols, effective for hindered phenols[11]
DMAP Catalysis Acetic Anhydride / DMAPRoom TemperatureExcellentHighly effective, especially for hindered substrates[15]
Lewis Acid Catalysis Acetic Anhydride / ZnCl₂Solvent-free, Room Temp.Good to ExcellentEffective, but risk of Fries rearrangement[20]
Solid Acid Catalysis Acetic Anhydride / Silica SulfateRoom Temp. or RefluxExcellentEnvironmentally friendly, reusable catalyst[21]
Base-Promoted Acetic Anhydride / NaHCO₃Room TemperatureGood to ExcellentMild and economical[22]
Acid-Catalyzed Acetic Acid / P₂O₅0-100 °C10-40%Uses acetic acid directly, lower yields[16]

Experimental Protocols

Synthesis of 2,4-dichloro-3,5-dimethylphenol

A general procedure involves the chlorination of 3,5-dimethylphenol. For instance, reacting 4-chloro-3,5-dimethylphenol with N-chloroacetamide in glacial acetic acid with concentrated HCl can yield 2,4-dichloro-3,5-dimethylphenol.[9][23] Alternatively, sulfuryl chloride with a Lewis acid catalyst like FeCl₃ in a chlorinated solvent can be used.[10]

Acetylation of 2,4-dichloro-3,5-dimethylphenol

This protocol is an adapted procedure based on standard methods for hindered phenols.

Materials:

  • 2,4-dichloro-3,5-dimethylphenol

  • Acetic anhydride (freshly opened or distilled)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexane for recrystallization

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-3,5-dimethylphenol (1.0 eq.) in a minimal amount of anhydrous toluene.

  • Add anhydrous pyridine (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of methanol.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[15]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.[6]

Visualized Workflows and Pathways

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Acetylation A 3,5-Dimethylphenol C 2,4-dichloro-3,5-dimethylphenol A->C FeCl3 catalyst B Chlorinating Agent (e.g., SO2Cl2) B->C E This compound C->E Pyridine D Acetic Anhydride D->E

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Acetate Check_SM Check Purity of Starting Phenol Start->Check_SM Purify_SM Purify Chlorinated Phenol Check_SM->Purify_SM Impure Reaction_Conditions Review Reaction Conditions Check_SM->Reaction_Conditions Pure Purify_SM->Reaction_Conditions Increase_Temp_Time Increase Temp/Time Reaction_Conditions->Increase_Temp_Time Mild Conditions Change_Reagent_Catalyst Use Stronger Acetylating Agent or Catalyst (e.g., DMAP) Reaction_Conditions->Change_Reagent_Catalyst Ineffective Reagents Check_Workup Review Work-up Procedure Increase_Temp_Time->Check_Workup Change_Reagent_Catalyst->Check_Workup Modify_Workup Optimize Base Wash to Remove Unreacted Phenol Check_Workup->Modify_Workup Inefficient Check_Side_Products Analyze for Side Products (e.g., Fries Rearrangement) Check_Workup->Check_Side_Products Efficient End Improved Yield Modify_Workup->End Avoid_Lewis_Acids Avoid Lewis Acid Catalysts Check_Side_Products->Avoid_Lewis_Acids Fries Product Detected Check_Side_Products->End No Side Products Avoid_Lewis_Acids->End

Caption: Troubleshooting workflow for low yield of this compound.

References

"overcoming solubility issues with 2,4-dichloro-3,5-dimethylphenyl acetate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-3,5-dimethylphenyl acetate, focusing on overcoming its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-dichloro-3,5-dimethylphenyl acetate and why is its solubility in water so low?

2,4-dichloro-3,5-dimethylphenyl acetate is a chlorinated phenyl ester. Its low aqueous solubility is attributed to its chemical structure: the presence of a non-polar phenyl ring, two chlorine atoms, and two methyl groups makes the molecule predominantly hydrophobic. The acetate group provides some limited polarity, but not enough to overcome the hydrophobicity of the rest of the molecule. Phenyl acetate, a related compound, is described as practically insoluble in water.[1]

Q2: I'm observing precipitation when I try to dissolve 2,4-dichloro-3,5-dimethylphenyl acetate in my aqueous buffer. What can I do?

Precipitation is a common issue due to the compound's low water solubility. Here are a few immediate troubleshooting steps:

  • Use a co-solvent: Initially dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or acetone before adding it to your aqueous buffer.

  • Incorporate a surfactant: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.

  • Adjust the pH: Although this compound is not readily ionizable, pH adjustments can sometimes influence the solubility of formulations.

  • Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound, but be cautious of potential degradation at higher temperatures.

Q3: Can I use 2,4-dichloro-3,5-dimethylphenyl acetate for antimicrobial studies?

Yes, derivatives of chloroxylenol, such as 2,4-dichloro-3,5-dimethylphenyl acetate, are known for their antimicrobial properties.[2][3] The parent compound, chloroxylenol (p-chloro-m-xylenol or PCMX), is a broad-spectrum bactericide.[2] These compounds are particularly effective against Gram-positive bacteria.[3]

Q4: What is the likely mechanism of antimicrobial action for this compound?

The primary mechanism of action for chloroxylenol and its derivatives is the disruption of the bacterial cell membrane.[4][5] The compound is believed to alter cell membrane potential and decrease membrane fluidity, leading to the leakage of intracellular components and ultimately, cell death.[4][6][7] At higher concentrations, it can also cause coagulation of proteins and nucleic acids within the bacterial cell.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility.1. Co-solvent approach: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Surfactant use: Add a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous buffer before adding the compound.
Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer. The compound is crashing out of solution as the polarity of the solvent system increases.1. Optimize co-solvent concentration: Use the minimum amount of organic solvent necessary to dissolve the compound. 2. Slow addition and mixing: Add the stock solution dropwise to the vigorously stirred aqueous buffer. 3. Use of a stabilizing agent: Incorporate a carrier polymer like PEG or PVP in the aqueous phase.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.1. Visually inspect for precipitation: Before each experiment, carefully check for any signs of precipitation in your working solutions. 2. Prepare fresh solutions: Due to potential instability and precipitation over time, it is best to prepare fresh working solutions for each experiment. 3. Incorporate solubility enhancers in controls: Ensure that your vehicle controls contain the same concentration of any co-solvents or surfactants used to dissolve the test compound.
Cloudiness or film formation in the solution. Formation of micelles or aggregates.1. Adjust surfactant concentration: If using a surfactant, you may be above the critical micelle concentration (CMC). Try reducing the surfactant concentration. 2. Filtration: Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvent-containing solutions) to remove any undissolved particles or aggregates.

Quantitative Solubility Data

The solubility of 2,4-dichloro-3,5-dimethylphenyl acetate is expected to be very low in water. The solubility of the related compound, 2,4-dichloro-3,5-dimethylphenol (DCMX), in water is approximately 0.2 g/L (200 µg/mL) at 20°C.[8] The acetate ester is likely to be even less soluble in aqueous solutions.

SolventEstimated Solubility
Water< 0.2 mg/mL
EthanolHighly Soluble
MethanolHighly Soluble
AcetoneHighly Soluble
Dimethyl Sulfoxide (DMSO)≥ 31 mg/mL[5]

Note: "Highly Soluble" indicates that the compound is expected to be freely soluble at concentrations typically used for stock solutions in a research setting.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of 2,4-dichloro-3,5-dimethylphenyl acetate (Molecular Weight: 233.09 g/mol ) in DMSO.

Materials:

  • 2,4-dichloro-3,5-dimethylphenyl acetate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh out 2.33 mg of 2,4-dichloro-3,5-dimethylphenyl acetate using a calibrated analytical balance.

  • Transfer the weighed compound into a clean, dry microcentrifuge tube or amber glass vial.

  • Add 1.0 mL of anhydrous DMSO to the tube/vial.

  • Cap the tube/vial securely.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of 2,4-dichloro-3,5-dimethylphenyl acetate against a bacterial strain.[9][10][11]

Materials:

  • Stock solution of 2,4-dichloro-3,5-dimethylphenyl acetate (e.g., 10 mM in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add a calculated volume of the stock solution to well 1 to achieve the desired starting concentration (e.g., for a starting concentration of 128 µg/mL, add a specific volume of your stock solution to a calculated volume of CAMHB). Then add 200 µL of this starting dilution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (broth with bacteria, no compound). Add 100 µL of CAMHB.

    • Well 12 will serve as a negative control (broth only). Add 100 µL of CAMHB.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

Visualizations

antimicrobial_mechanism cluster_compound 2,4-Dichloro-3,5-dimethylphenyl Acetate cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell compound Hydrophobic Compound membrane Lipid Bilayer compound->membrane Intercalates into Lipid Bilayer membrane_protein Membrane Proteins membrane->membrane_protein Disrupts Protein Function cytoplasm Cytoplasm (Ions, Metabolites) membrane->cytoplasm Increases Permeability cell_death Cell Death membrane_protein->cell_death Loss of Function cytoplasm->cell_death Leakage of Contents

Caption: Mechanism of antimicrobial action of 2,4-dichloro-3,5-dimethylphenyl acetate.

experimental_workflow start Start: Solubility Issue stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep solubility_test Test Solubility Enhancement (Co-solvents, Surfactants) stock_prep->solubility_test mic_assay Perform MIC Assay solubility_test->mic_assay data_analysis Analyze Results (Determine MIC) mic_assay->data_analysis end End: Effective Concentration Determined data_analysis->end

Caption: Experimental workflow for determining the MIC of a poorly soluble compound.

References

"stabilizing 2,4-dichloro-3,5-dimethylphenyl acetate in experimental assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-3,5-dimethylphenyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.

Troubleshooting Guides

Issue: Variability in Experimental Results

Question: We are observing significant variability in our assay results when using 2,4-dichloro-3,5-dimethylphenyl acetate. What could be the cause?

Answer: Variability in experimental results with 2,4-dichloro-3,5-dimethylphenyl acetate can stem from several factors, primarily related to its stability and solubility. As a phenyl acetate ester, the compound is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of enzymes in the assay medium.

Key Troubleshooting Steps:

  • pH Monitoring: Phenyl acetate hydrolysis is base-catalyzed.[1][2][3] Ensure the pH of your buffers and assay media is consistent and ideally neutral or slightly acidic to minimize degradation.

  • Temperature Control: Hydrolysis rates increase with temperature.[1] Maintain consistent and controlled temperature conditions throughout your experiments, including storage of stock solutions.

  • Enzymatic Degradation: If using cell-based assays or biological matrices, endogenous esterases can hydrolyze the acetate ester.[4][5] Consider the use of esterase inhibitors if enzymatic degradation is suspected.

  • Solubility Issues: Inconsistent dissolution of this hydrophobic compound can lead to variations in the effective concentration. Follow a consistent and validated solubilization protocol.

Issue: Compound Precipitation in Aqueous Media

Question: Our 2,4-dichloro-3,5-dimethylphenyl acetate is precipitating out of solution during our aqueous-based assays. How can we improve its solubility?

Answer: 2,4-dichloro-3,5-dimethylphenyl acetate is a hydrophobic compound with low aqueous solubility.[6] Proper solubilization techniques are crucial for maintaining it in solution.

Recommended Solubilization Protocol for Cell-Based Assays: [7][8]

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Intermediate Dilution: If necessary, perform an intermediate dilution in a solvent that is miscible with both the primary solvent and the final aqueous medium.

  • Final Dilution: Slowly add the stock solution to your pre-warmed aqueous assay medium while vortexing or stirring to ensure rapid and uniform dispersion. The final concentration of the organic solvent should be kept to a minimum (typically ≤1%) to avoid solvent-induced artifacts.

SolventMiscibility with WaterNotes
DMSO MiscibleCommon solvent for preparing stock solutions of hydrophobic compounds. Can have cellular effects at higher concentrations.[9]
Ethanol MiscibleAnother common solvent for stock solutions. Can also affect cell viability at higher concentrations.
Acetonitrile MiscibleUsed in some applications, but can be more toxic to cells than DMSO or ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,4-dichloro-3,5-dimethylphenyl acetate?

A1: The primary degradation pathway for 2,4-dichloro-3,5-dimethylphenyl acetate in aqueous solutions is hydrolysis of the ester bond. This reaction is catalyzed by hydroxide ions (base-catalyzed hydrolysis) and can also be facilitated by esterase enzymes.[1][2][3][4][5] The hydrolysis products are 2,4-dichloro-3,5-dimethylphenol and acetic acid.

Q2: How should I store stock solutions of 2,4-dichloro-3,5-dimethylphenyl acetate?

A2: Stock solutions should be stored in a tightly sealed container at -20°C or -80°C to minimize solvent evaporation and degradation. For solutions in DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound precipitation.[10]

Q3: What is the expected mechanism of action of 2,4-dichloro-3,5-dimethylphenyl acetate?

A3: The biological activity of 2,4-dichloro-3,5-dimethylphenyl acetate is likely due to its hydrolysis product, 2,4-dichloro-3,5-dimethylphenol. Chlorinated phenols are known to have antimicrobial and cytotoxic effects. The proposed mechanism for the phenol component involves the disruption of cell membranes by binding to proteins, leading to increased membrane permeability and leakage of cellular contents.[11][12] At higher concentrations, it may also cause coagulation of proteins and nucleic acids.[12] In mammalian cells, chlorinated phenols have been shown to induce apoptosis and can affect various cellular pathways.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of 2,4-dichloro-3,5-dimethylphenyl acetate (Molecular Weight: 233.09 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare a series of dilutions of the stock solution in your serum-free cell culture medium. It is recommended to add the stock solution to the medium while gently vortexing to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the working solutions and the assay itself is below a level that affects your specific cell line (typically ≤ 0.5%).

  • Pre-warming: Pre-warm the final working solutions to 37°C before adding them to the cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions in Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using 2,4-dichloro-3,5-dimethylphenyl acetate.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Effects compound 2,4-dichloro-3,5- dimethylphenyl acetate hydrolysis Hydrolysis (Cellular Esterases) compound->hydrolysis phenol 2,4-dichloro-3,5- dimethylphenol hydrolysis->phenol membrane Cell Membrane Disruption phenol->membrane leakage Increased Permeability & Cellular Leakage membrane->leakage apoptosis Apoptosis Induction leakage->apoptosis

Caption: Postulated mechanism of action for 2,4-dichloro-3,5-dimethylphenyl acetate.

References

"troubleshooting peak tailing in HPLC analysis of 3,5-Xylenol, 2,4-dichloro-, acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3,5-Xylenol, 2,4-dichloro-, acetate, also known as Dichloroxylenol acetate. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis, with a primary focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Is your peak for this compound showing significant tailing?

Follow these steps to identify the cause and implement a solution.

// Nodes start [label="Peak Tailing Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="1. Evaluate Column Health", fillcolor="#FBBC05", fontcolor="#202124"]; column_issue [label="Column Contamination,\nVoid, or Degradation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; flush_column [label="Flush with Strong Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="2. Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; ph_issue [label="Inappropriate pH", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust Mobile Phase pH\nto 2.5 - 4.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_issue [label="Insufficient Buffering", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; add_buffer [label="Add/Increase Buffer\n(e.g., 10-25 mM Phosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="3. Examine Sample & Injection", fillcolor="#FBBC05", fontcolor="#202124"]; overload_issue [label="Sample Overload", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_concentration [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_mismatch [label="Injection Solvent Mismatch", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; match_solvent [label="Dissolve Sample in\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_system [label="4. Inspect HPLC System", fillcolor="#FBBC05", fontcolor="#202124"]; extracolumn_effects [label="Extra-Column Volume", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_tubing [label="Use Narrow-bore Tubing\nand Check Connections", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Symmetrical Peak Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> column_issue [label="Signs of degradation?"]; column_issue -> flush_column; flush_column -> replace_column [label="Tailing persists?"]; replace_column -> check_mobile_phase; check_column -> check_mobile_phase [label="Column is healthy"]; check_mobile_phase -> ph_issue; ph_issue -> adjust_ph; adjust_ph -> end [label="Problem solved"]; adjust_ph -> check_mobile_phase [label="Tailing persists", style=dashed]; check_mobile_phase -> buffer_issue; buffer_issue -> add_buffer; add_buffer -> end [label="Problem solved"]; add_buffer -> check_sample [label="Tailing persists", style=dashed]; check_mobile_phase -> check_sample [label="pH & buffer are optimal"]; check_sample -> overload_issue; overload_issue -> reduce_concentration; reduce_concentration -> end [label="Problem solved"]; reduce_concentration -> check_sample [label="Tailing persists", style=dashed]; check_sample -> solvent_mismatch; solvent_mismatch -> match_solvent; match_solvent -> end [label="Problem solved"]; match_solvent -> check_system [label="Tailing persists", style=dashed]; check_sample -> check_system [label="Sample is prepared correctly"]; check_system -> extracolumn_effects; extracolumn_effects -> optimize_tubing; optimize_tubing -> end [label="Problem solved"]; } enddot Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: The most common causes of peak tailing for this analyte are typically related to secondary interactions with the stationary phase, mobile phase conditions, or column health. As a phenolic acetate, it is important to consider both the properties of the ester and the potential for in-situ hydrolysis to the parent phenol. Key factors include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar regions of the analyte, leading to peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of any free silanol groups and potentially the stability of the acetate ester.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or head can create active sites that cause tailing. A void in the column packing can also lead to poor peak shape.[1][3]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3][4]

  • Injection Solvent Effects: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[3][4][5]

Q2: What is a good starting point for an HPLC method for this compound?

A2: A good starting point for method development would be a reversed-phase method. Based on methods for similar chlorinated phenols, the following conditions can be a good starting point:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Acetic Acid or Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~280 nm
Injection Volume 5-20 µL

Q3: How does the mobile phase pH affect the peak shape of my analyte?

A3: The mobile phase pH is critical. The parent phenol, 2,4-dichloro-3,5-dimethylphenol, has a predicted pKa of approximately 8.3. While the acetate form is not ionizable, any hydrolysis to the phenol could result in an ionizable species. More importantly, the pH affects the ionization of residual silanol groups on the silica packing.

  • Low pH (2.5 - 4.0): At this pH range, most silanol groups are protonated and less likely to interact with the analyte through ion-exchange mechanisms, which can significantly reduce peak tailing.[1][6] This is generally the recommended pH range for analyzing phenolic compounds.

  • Neutral pH (~7): At neutral pH, silanol groups can be deprotonated and interact with the analyte, causing tailing.

  • High pH (>8): While a high pH could deprotonate the parent phenol, it would also deprotonate silanol groups, potentially increasing interactions. Furthermore, high pH can dissolve the silica backbone of the column.

Silanol_Interaction cluster_low_ph Low pH (e.g., 3.0) cluster_neutral_ph Neutral pH (e.g., 7.0) Analyte_low Analyte Silanol_low Si-OH (Protonated) Analyte_low->Silanol_low Minimal Interaction (Symmetrical Peak) Analyte_neutral Analyte Silanol_neutral Si-O- (Deprotonated) Analyte_neutral->Silanol_neutral Strong Interaction (Peak Tailing)

Q4: Could my analyte be degrading during analysis and causing peak tailing?

A4: Yes, the acetate ester of a phenol can be susceptible to hydrolysis, especially under acidic or basic conditions, which could be exacerbated by elevated column temperatures. If hydrolysis occurs on the column, you might observe a broad or tailing peak, or potentially a secondary peak corresponding to the parent phenol (2,4-dichloro-3,5-dimethylphenol).

To check for on-column degradation:

  • Vary the flow rate: If the tailing or the appearance of a secondary peak changes significantly with a change in flow rate, it could indicate an on-column reaction.

  • Analyze the parent phenol: Inject a standard of 2,4-dichloro-3,5-dimethylphenol to confirm if a secondary peak corresponds to the hydrolyzed product.

  • Use milder mobile phase conditions: If possible, try a mobile phase closer to neutral pH (while being mindful of potential silanol interactions) and a lower column temperature to see if the peak shape improves.

Q5: What are some preventative measures I can take to avoid peak tailing?

A5: To proactively avoid peak tailing issues:

  • Use High-Purity, End-Capped Columns: Modern, high-purity silica columns that are well end-capped have fewer residual silanol groups, reducing the sites for secondary interactions.[2]

  • Proper Sample Preparation: Always dissolve your sample in the mobile phase or a weaker solvent. Ensure your sample is fully dissolved and filtered before injection.[3][4][5]

  • Regular System Maintenance: Routinely flush your HPLC system and column to prevent contaminant buildup. Check for leaks and ensure all fittings are secure to minimize extra-column volume.

  • Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities in the sample matrix.

  • Optimize Mobile Phase: Use a buffered mobile phase at an appropriate pH (typically low pH for phenolic compounds) to control ionization and minimize silanol interactions.

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with 20-30 column volumes of a strong solvent series. A typical sequence for a reversed-phase column is: a. Mobile phase without buffer (e.g., Acetonitrile/Water) b. 100% Water c. 100% Isopropanol d. 100% Methylene Chloride (if compatible with your HPLC system) e. 100% Isopropanol f. Mobile phase without buffer

  • Return the column to its original direction and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Adjustment

  • Prepare your aqueous mobile phase component with a suitable buffer (e.g., 10-25 mM potassium phosphate or ammonium acetate).

  • Adjust the pH of the aqueous portion of the mobile phase to a value between 2.5 and 4.0 using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Premix the aqueous and organic phases or use a gradient proportioning valve to deliver the desired mobile phase composition.

  • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

References

Technical Support Center: Extraction of 2,4-Dichloro-3,5-dimethylphenyl Acetate from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2,4-dichloro-3,5-dimethylphenyl acetate from tissue samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction protocol.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete tissue homogenization.Ensure the tissue is completely disrupted. Bead beating is a highly effective method for various tissue types.[1][2] Consider pre-treatment by grinding in liquid nitrogen for hard tissues.[1]
Inefficient extraction from the homogenate.Optimize the extraction solvent. A combination of polar and non-polar solvents may be necessary. For instance, a mixture of methanol and a less polar solvent like dichloromethane could be effective.[3] Ensure adequate mixing and incubation time during extraction.
Analyte degradation.Keep samples on ice or at 4°C throughout the homogenization and extraction process to minimize enzymatic activity.[4][5][6]
Inefficient phase separation in liquid-liquid extraction.Centrifuge at a sufficient speed and for an adequate duration to ensure a clear separation of the aqueous and organic layers.
High Variability Between Replicates Inconsistent homogenization.Standardize the homogenization procedure, including the duration and intensity of bead beating or other methods.[4] For inhomogeneous organs, ensure that comparable regions are sampled for each replicate.[4]
Inconsistent sample amount.Accurately weigh the initial tissue samples. Ensure the ratio of tissue to extraction solvent is consistent across all samples.[4]
Pipetting errors with organic solvents.Pre-wet pipette tips when handling volatile organic solvents to ensure accurate volume transfer.[2]
High Background Noise in Chromatogram Co-extraction of interfering matrix components.Incorporate a sample clean-up step after the initial extraction. Solid-phase extraction (SPE) can be effective in removing interfering substances.[7] Alternatively, a multi-step liquid-liquid extraction with solvents of varying polarity can help isolate the analyte.
Contamination from labware or reagents.Use high-purity solvents and thoroughly clean all glassware and equipment.[8] Avoid using plastic containers or parafilm which can leach contaminants.[8]
Peak Tailing or Splitting in GC/MS Analysis Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Derivatization of the parent phenol (if hydrolysis occurs) can also improve peak shape.
Sample solvent incompatible with the mobile phase (for LC-MS).The final sample solvent should be miscible with the initial mobile phase to prevent peak distortion.[9]
Matrix Effects (Ion Suppression or Enhancement in MS) Co-eluting matrix components affecting analyte ionization.Improve sample cleanup to remove interfering compounds.[9][10][11] Diluting the sample can sometimes mitigate matrix effects.[12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[13]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my extraction fails?

A1: If your extraction fails, first review your protocol and ensure all steps were followed correctly. Check for potential sources of error such as incorrect solvent volumes, incomplete homogenization, or improper storage of samples. Running a positive control with a spiked sample can help determine if the issue is with the sample matrix or the procedure itself.

Q2: How do I choose the right homogenization technique for my tissue type?

A2: The choice of homogenization technique depends on the tissue's toughness and composition.

  • Bead beating: This is a versatile and highly efficient method suitable for most tissue types, including tougher tissues.[1] Different bead materials (ceramic, steel, glass) can be used depending on the application.[1]

  • Rotor-stator homogenizers: These are effective for soft to moderately tough tissues.

  • Manual grinding (e.g., with a mortar and pestle in liquid nitrogen): This is a good pre-treatment step for very tough or fibrous tissues before further homogenization.[1]

Q3: Which solvents are best for extracting 2,4-dichloro-3,5-dimethylphenyl acetate?

Q4: What is the purpose of a sample clean-up step and when is it necessary?

A4: A sample clean-up step is designed to remove interfering compounds from your sample extract before analysis.[14] This is particularly important for complex matrices like tissue, which contain numerous lipids, proteins, and other small molecules that can cause high background noise, matrix effects, and contamination of your analytical instrument.[9][10] A clean-up step, such as solid-phase extraction (SPE), is highly recommended if you observe a noisy baseline, ion suppression/enhancement in your mass spectrometry data, or poor chromatographic peak shape.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which are the alteration of analyte ionization due to co-eluting compounds, are a significant challenge in tissue analysis.[10][11] To minimize them:

  • Improve sample clean-up: The most effective way is to remove the interfering compounds before they enter the analytical instrument.[10]

  • Optimize chromatography: Adjust your chromatographic method to separate the analyte from the interfering peaks.[12]

  • Use a stable isotope-labeled internal standard: This is the gold standard for correcting for matrix effects, as the internal standard will be affected in the same way as the analyte.[13]

  • Dilute the sample: In some cases, simply diluting the sample can reduce the concentration of interfering substances and lessen the matrix effect.[12]

Experimental Protocol: Extraction of 2,4-dichloro-3,5-dimethylphenyl acetate from Tissue

This hypothetical protocol is based on general principles for the extraction of small, non-polar molecules from biological matrices. Optimization will likely be required for specific tissue types.

1. Tissue Homogenization

  • Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL bead beater tube containing ceramic or steel beads.[4]

  • Add 500 µL of ice-cold methanol.[4][15]

  • Homogenize the tissue using a bead beater for 2-3 cycles of 30 seconds, with cooling on ice for 1 minute between cycles.[4]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the tissue debris.[5]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

2. Liquid-Liquid Extraction

  • To the supernatant, add 500 µL of water and 1 mL of dichloromethane.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer (dichloromethane) and transfer it to a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 1 mL of dichloromethane and combine the organic fractions.

3. Sample Concentration

  • Evaporate the pooled dichloromethane extract to dryness under a gentle stream of nitrogen.[16]

  • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., ethyl acetate for GC-MS or acetonitrile for LC-MS).[8][16]

4. (Optional) Solid-Phase Extraction (SPE) Clean-up

  • If high background or matrix effects are observed, an SPE clean-up step can be incorporated after the liquid-liquid extraction. A C18 or silica-based SPE cartridge would be a reasonable starting point for a compound of this nature.

Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Concentration & Analysis cluster_troubleshooting Troubleshooting Loop tissue Tissue Sample (50-100 mg) homogenization Homogenization (Methanol + Bead Beating) tissue->homogenization centrifuge1 Centrifugation (10,000 x g) homogenization->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Dichloromethane/Water) supernatant->lle phase_sep Phase Separation (Centrifugation) lle->phase_sep organic_layer Collect Organic Layer phase_sep->organic_layer evaporation Evaporation (Nitrogen Stream) organic_layer->evaporation reconstitution Reconstitution evaporation->reconstitution analysis GC/MS or LC/MS Analysis reconstitution->analysis low_recovery Low Recovery? analysis->low_recovery low_recovery->homogenization Optimize Homogenization low_recovery->lle Optimize LLE

Caption: Workflow for the extraction of 2,4-dichloro-3,5-dimethylphenyl acetate from tissue.

References

"preventing degradation of 3,5-Xylenol, 2,4-dichloro-, acetate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3,5-Xylenol, 2,4-dichloro-, acetate to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of this compound in their experiments.

Troubleshooting Guide

Encountering issues with this compound? This guide will help you troubleshoot potential degradation problems.

Symptom Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration, oily residue) Hydrolysis: The primary degradation pathway is the hydrolysis of the acetate ester back to 2,4-dichloro-3,5-xylenol and acetic acid. This is often initiated by exposure to moisture.1. Immediately transfer the compound to a desiccator. 2. Verify the integrity of the container seal. 3. Assess the purity of the compound using the analytical methods described in the Experimental Protocols section. 4. If degradation is confirmed, consider purification by recrystallization if feasible, or procure a new batch.
Inconsistent experimental results Degraded Reagent: The presence of degradation products (2,4-dichloro-3,5-xylenol and acetic acid) can interfere with reactions and lead to unreliable outcomes.1. Confirm the purity of your this compound stock using HPLC or GC-MS (see Experimental Protocols). 2. If the purity is below acceptable limits, do not use the reagent. 3. Review your storage conditions against the recommendations in the FAQs.
pH shift in solutions prepared with the compound Acetic Acid Formation: Hydrolysis of the acetate ester releases acetic acid, which can lower the pH of unbuffered solutions.1. Prepare solutions fresh before use. 2. Use buffered solutions where appropriate for your experimental setup to maintain a stable pH. 3. Check the pH of your solvent before and after adding the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound is hydrolysis. The ester bond is susceptible to cleavage in the presence of water, which results in the formation of 2,4-dichloro-3,5-xylenol and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

Q2: What are the ideal storage conditions to prevent degradation?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The presence of moisture is a key factor in hydrolysis, so a desiccated environment is highly recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a moisture-proof container is advisable.

Storage Condition Recommendation Rationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (e.g., argon, nitrogen)Displaces oxygen and moisture, further preventing degradation.
Light Amber glass vial or opaque containerProtects the compound from potential photolytic degradation.
Moisture Tightly sealed container with desiccantMinimizes exposure to water, the primary reactant in hydrolysis.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection may reveal changes such as clumping, discoloration, or the appearance of an oily residue. However, the most reliable method is to assess the purity of the compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a peak corresponding to 2,4-dichloro-3,5-xylenol would indicate degradation.

Q4: Can I still use the compound if it has partially degraded?

A4: It is generally not recommended to use a reagent that has undergone significant degradation, as the impurities can lead to inaccurate and irreproducible experimental results. If the purity is only slightly compromised and your application is not highly sensitive, you may proceed with caution. However, for most research and development applications, using a pure, undegraded compound is crucial.

Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound and detect the presence of its primary degradation product, 2,4-dichloro-3,5-xylenol.

  • Materials:

    • This compound sample

    • Reference standards for this compound and 2,4-dichloro-3,5-xylenol

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Method:

    • Sample Preparation:

      • Accurately weigh and dissolve a small amount of the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

      • Prepare standard solutions of the reference compounds in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • HPLC Conditions:

      • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 280 nm

      • Injection Volume: 10 µL

    • Analysis:

      • Inject the standard solutions to determine the retention times of the parent compound and the potential degradation product.

      • Inject the sample solution.

      • Compare the chromatogram of the sample to the standards. The presence of a peak at the retention time of 2,4-dichloro-3,5-xylenol indicates degradation.

      • Calculate the purity of the sample by determining the area percentage of the main peak.

Visualizations

Degradation_Pathway 3_5_Xylenol_2_4_dichloro_acetate This compound DegradationProduct1 2,4-dichloro-3,5-xylenol 3_5_Xylenol_2_4_dichloro_acetate->DegradationProduct1 Hydrolysis DegradationProduct2 Acetic Acid 3_5_Xylenol_2_4_dichloro_acetate->DegradationProduct2 Hydrolysis H2O Water (Moisture) H2O->3_5_Xylenol_2_4_dichloro_acetate Troubleshooting_Workflow Start Suspected Degradation Visual_Inspection Visual Inspection (Clumping, Discoloration) Start->Visual_Inspection Analytical_Check Perform Purity Analysis (e.g., HPLC) Visual_Inspection->Analytical_Check Purity_OK Purity Acceptable? Analytical_Check->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Discard_Compound Discard and Procure New Batch Purity_OK->Discard_Compound No Review_Storage Review and Correct Storage Conditions Discard_Compound->Review_Storage

"method development challenges for 2,4-dichloro-3,5-dimethylphenyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-3,5-dimethylphenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with 2,4-dichloro-3,5-dimethylphenyl acetate?

A1: The primary challenges in the analysis of 2,4-dichloro-3,5-dimethylphenyl acetate, a chlorinated aromatic ester, often revolve around sample preparation from complex matrices, achieving adequate separation from structurally similar compounds, and ensuring method sensitivity and robustness. For gas chromatography (GC), issues can include the need for derivatization to improve peak shape and sensitivity, as well as the potential for contamination of the inlet and detector. In high-performance liquid chromatography (HPLC), challenges include selecting an appropriate column and mobile phase to achieve optimal resolution and managing matrix effects that can suppress or enhance the analyte signal.

Q2: Is derivatization necessary for the GC analysis of 2,4-dichloro-3,5-dimethylphenyl acetate?

A2: While 2,4-dichloro-3,5-dimethylphenyl acetate is an ester and generally more volatile than its corresponding phenol, derivatization may still be beneficial, particularly for trace-level analysis. Derivatization, such as silylation, can improve peak symmetry, reduce tailing, and enhance the thermal stability of the analyte, leading to better sensitivity and reproducibility. However, for less demanding applications, direct analysis may be feasible, but it is crucial to evaluate for peak tailing and analyte degradation in the injector.

Q3: What are the key considerations for sample preparation when analyzing 2,4-dichloro-3,5-dimethylphenyl acetate in complex matrices?

A3: The choice of sample preparation technique is highly dependent on the matrix (e.g., environmental, biological). Common methods for chlorinated phenols and related compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[1][2] Key considerations include:

  • Extraction Efficiency: Ensuring the chosen solvent and conditions effectively extract the analyte from the sample matrix.

  • Matrix Effect Reduction: Minimizing co-extraction of interfering compounds that can affect chromatographic performance and detection.

  • Analyte Stability: 2,4-dichloro-3,5-dimethylphenyl acetate, as a phenyl acetate, is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[3] Therefore, pH control during extraction is important.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or on the column.Use a deactivated liner. Consider derivatization of the analyte. Trim the first few centimeters of the analytical column.
Non-optimized injector temperature (too low or too high).Optimize the injector temperature. A lower temperature may reduce on-injector degradation, while a higher temperature can improve volatilization.
Decreasing Signal Intensity Over Injections Contamination of the GC inlet liner or the front of the analytical column.[4][5]Replace the inlet liner and septum. Trim the front of the analytical column.
Contamination of the ion source (for GC-MS).[4]Clean the ion source according to the manufacturer's instructions.
Ghost Peaks Carryover from a previous injection of a high-concentration sample.Inject a solvent blank to confirm carryover. If present, bake out the column and run several solvent blanks until the ghost peaks are eliminated.
Contaminated syringe.Rinse the syringe thoroughly with a strong solvent.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Between Peaks Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase). Adjust the gradient slope to improve separation.
Unsuitable column chemistry.Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for your analytes.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit).Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer).
Particulate matter from the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase.[6][7][8]Prepare fresh mobile phase using high-purity solvents and reagents. Ensure thorough degassing.
Detector lamp nearing the end of its life.Replace the detector lamp.
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.[6]
Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: General GC-MS Method for Chlorinated Aromatic Compounds

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity column, such as a DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is often a good starting point for chlorinated compounds.[4]

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-400

Protocol 2: General HPLC-UV Method for Chlorinated Aromatic Compounds

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Soil, Water) Extraction Extraction (LLE, SPE, or SPME) Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS GC-MS Path HPLC HPLC-UV Analysis Concentration->HPLC HPLC Path Data Data Acquisition & Processing GCMS->Data HPLC->Data Report Report Generation Data->Report

Caption: General experimental workflow for the analysis of 2,4-dichloro-3,5-dimethylphenyl acetate.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape, Low Signal) CheckSystem Check System Suitability (e.g., Blanks, Standards) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK SampleIssue Investigate Sample (e.g., Matrix Effects, Stability) SystemOK->SampleIssue Yes InstrumentIssue Troubleshoot Instrument (e.g., Inlet, Column, Detector) SystemOK->InstrumentIssue No Resolve Problem Resolved SampleIssue->Resolve InstrumentIssue->Resolve

Caption: A logical approach to troubleshooting chromatographic issues.

References

"minimizing matrix effects in LC-MS/MS analysis of acetylated DCMX"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of acetylated DCMX.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of acetylated DCMX?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (acetylated DCMX). These components can include salts, lipids, proteins, and other endogenous substances from the biological sample (e.g., plasma, urine).[1] Matrix effects occur when these co-eluting components interfere with the ionization of acetylated DCMX in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2]

  • Ion Suppression: This is a common phenomenon where the presence of matrix components reduces the ionization efficiency of the analyte, resulting in a decreased signal intensity and potentially leading to underestimation of the analyte's concentration.[3][4]

  • Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, causing an artificially high signal and overestimation of the concentration.

These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][5]

Q2: What are the most effective strategies to minimize matrix effects for acetylated DCMX analysis?

A2: A multi-faceted approach is typically required to mitigate matrix effects. The most effective strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the acetylated DCMX.[2][5]

  • Chromatographic Separation: Achieving good chromatographic resolution between acetylated DCMX and co-eluting matrix components is crucial.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Q3: Which sample preparation technique is best for reducing matrix effects when analyzing acetylated DCMX in plasma?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the plasma matrix. Here is a comparison of common techniques:

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not remove all interfering phospholipids, leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) Provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.Can be more time-consuming and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Offers the most effective sample cleanup by selectively retaining the analyte on a solid sorbent while washing away matrix components.More complex and expensive than PPT and LLE.

For high-sensitivity assays, SPE is often the preferred method for minimizing matrix effects in plasma samples.

Q4: How do I choose an appropriate internal standard for the LC-MS/MS analysis of acetylated DCMX?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., deuterated acetylated DCMX).[6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[6] This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog of acetylated DCMX can be used, but it may not co-elute perfectly and may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor reproducibility of acetylated DCMX signal in replicate injections of the same sample.

This issue is often a strong indicator of variable matrix effects.

Troubleshooting Workflow:

A Poor Reproducibility Observed B Investigate Sample Preparation A->B C Evaluate Chromatographic Separation A->C D Assess Internal Standard Performance A->D E Implement a More Robust Sample Cleanup (e.g., SPE) B->E F Optimize LC Gradient to Separate Analyte from Interferences C->F G Switch to a Stable Isotope-Labeled Internal Standard D->G H Problem Resolved E->H F->H G->H

Caption: Troubleshooting poor signal reproducibility.

Detailed Steps:

  • Investigate Sample Preparation: If using a simple method like "dilute-and-shoot" or protein precipitation, consider that these methods may not be sufficient for removing interfering matrix components.[8][9]

  • Evaluate Chromatographic Separation: Examine the chromatogram for co-eluting peaks with your analyte. Even with MS/MS, high concentrations of co-eluting compounds can cause ion suppression.

  • Assess Internal Standard Performance: If you are not using a SIL-IS, your internal standard may not be adequately compensating for the matrix effects.

  • Implement a More Robust Sample Cleanup: Transitioning from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly improve sample cleanliness and reduce matrix effects.

  • Optimize LC Gradient: Modify the mobile phase gradient to better separate acetylated DCMX from the region where ion suppression is observed.

  • Switch to a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[6]

Issue 2: The signal intensity of acetylated DCMX is significantly lower in extracted samples compared to a pure standard solution.

This is a classic sign of ion suppression.

Experimental Protocol: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to visualize the regions in the chromatogram where matrix components are causing ion suppression.

Methodology:

  • Prepare a standard solution of acetylated DCMX at a concentration that gives a stable and mid-range signal.

  • Infuse this standard solution at a constant flow rate into the LC eluent stream after the analytical column and before the MS ion source using a T-fitting.

  • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column and acquire data.

  • Monitor the signal of the infused acetylated DCMX. A stable baseline signal is expected. Any dips or decreases in this baseline indicate regions where co-eluting matrix components are causing ion suppression.

  • Compare the retention time of acetylated DCMX with the identified ion suppression zones.

Troubleshooting Logic:

A Low Signal in Extracted Samples B Perform Post-Column Infusion Experiment A->B C Does Analyte Elute in an Ion Suppression Zone? B->C D Yes C->D Yes E No C->E No F Modify Chromatographic Method to Shift Analyte Retention Time D->F G Improve Sample Cleanup to Remove Suppressing Agents D->G H Investigate Other Causes (e.g., Inefficient Extraction, Analyte Instability) E->H I Problem Resolved F->I G->I

Caption: Logic for troubleshooting low signal intensity.

Issue 3: Inconsistent quantification results across different batches of biological matrix.

This suggests that the matrix effect is not consistent between different sources of the same biological fluid.

Experimental Protocol: Quantitative Assessment of Matrix Effect

This protocol allows for the quantification of the matrix effect and its variability.

Methodology:

  • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Prepare three sets of samples:

    • Set A: Acetylated DCMX standard prepared in a neat solvent (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with acetylated DCMX at the same concentration as Set A.

    • Set C: Matrix-matched standards prepared by spiking acetylated DCMX into the blank matrix before extraction.

  • Analyze all samples and calculate the matrix factor (MF) for each lot of matrix:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be within acceptable limits (typically <15%) for the method to be considered reliable.

Quantitative Data Summary (Example):

Matrix LotPeak Area (Neat Solution - Set A)Peak Area (Post-Spiked Extract - Set B)Matrix Factor (MF)
11,200,000850,0000.71
21,200,000820,0000.68
31,200,000900,0000.75
41,200,000865,0000.72
51,200,000830,0000.69
61,200,000880,0000.73
Mean 0.71
%CV 4.2%

In this example, there is consistent ion suppression (mean MF = 0.71), but the variability is low (%CV = 4.2%), suggesting that a reliable method can be developed, especially with the use of a SIL-IS. If the %CV were high, a more rigorous sample cleanup method would be necessary.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 3,5-Xylenol, 2,4-dichloro-, acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3,5-Xylenol, 2,4-dichloro-, acetate. Given the limited availability of specific validated methods for this compound, this document outlines a recommended approach based on established analytical techniques for structurally related substituted phenols. We present a comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, offering supporting data from analogous compounds to guide researchers in their method development and validation efforts.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques widely employed for the analysis of phenolic compounds.[1][2] The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Proposed GC-MS and HPLC-UV Methods for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity in the liquid phase, with UV absorbance-based detection.
Sample Volatility Requires the analyte to be volatile or amenable to derivatization to increase volatility.Does not require analyte volatility.
Derivatization May be required to improve chromatographic behavior and sensitivity.[3][4]Generally not required.
Selectivity High, due to mass spectrometric detection providing structural information.Moderate, relies on chromatographic separation and UV absorbance at a specific wavelength.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL range.Typically in the low µg/mL to ng/mL range.
Linearity (R²) Generally > 0.99.[3][4]Generally > 0.99.
Precision (%RSD) Typically < 15%.Typically < 10%.
Accuracy (%Recovery) Typically 80-120%.Typically 90-110%.
Throughput Moderate, run times can be longer.High, with modern UHPLC systems.
Instrumentation Cost Higher.Lower.

Experimental Protocols

The following protocols are proposed as a starting point for the development and validation of an analytical method for this compound.

Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for its high selectivity and sensitivity, which are crucial for regulatory submissions and trace-level analysis.

1. Sample Preparation (Aqueous Matrix)

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add a suitable internal standard.

    • Adjust the pH of the sample to acidic conditions (e.g., pH 2) using an appropriate acid.

    • Extract the sample twice with 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended)

  • To enhance volatility and improve peak shape, derivatization of the phenolic hydroxyl group (if the acetate is hydrolyzed) or a related impurity may be necessary. A common approach for phenols is silylation.

    • To the 1 mL extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a simpler, more direct analysis without the need for derivatization, making it suitable for routine quality control applications.

1. Sample Preparation

  • Dilution: Dilute the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with 50% B, hold for 1 min.

    • Linear gradient to 90% B over 10 min.

    • Hold at 90% B for 2 min.

    • Return to 50% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 280 nm).

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Develop Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

This guide provides a framework for the development and validation of an analytical method for this compound. The choice between GC-MS and HPLC-UV will be dictated by the specific analytical needs. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2,4-Dichloro-3,5-dimethylphenyl Acetate and DCMX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 2,4-Dichloro-3,5-dimethylphenol (DCMX)

DCMX is a potent, broad-spectrum antimicrobial agent belonging to the halogenated phenolic class of compounds.[1] Its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses, is well-documented.[1][2][3][4][5] This broad activity profile has led to its widespread use as a disinfectant, antiseptic, and preservative in various industries, including pharmaceuticals, cosmetics, and personal care products.[2][3][4][5][6]

The primary mechanism of action for DCMX involves the disruption of microbial cell membranes.[1] The presence of chlorine atoms on the phenolic ring enhances its ability to penetrate the lipid bilayer of bacterial and fungal cells, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[1]

2,4-dichloro-3,5-dimethylphenyl acetate: A Theoretical Perspective

Direct experimental data on the antimicrobial activity of 2,4-dichloro-3,5-dimethylphenyl acetate is scarce in publicly available scientific literature. However, based on the principles of medicinal chemistry and the behavior of similar phenolic esters, we can infer its potential activity.

Phenolic esters can act as prodrugs, which are inactive compounds that are metabolized in the body to an active form. In this case, 2,4-dichloro-3,5-dimethylphenyl acetate could potentially undergo hydrolysis by microbial or host esterases to release the active DCMX. This conversion would be a critical step for it to exert a similar antimicrobial effect.

Alternatively, the acetate group may alter the physicochemical properties of the parent molecule, such as its lipophilicity. This could influence its ability to traverse microbial membranes, potentially affecting its antimicrobial potency. General studies on phenolic acid alkyl esters have shown that the antimicrobial effect can increase with the length of the alkyl chain, suggesting that modifications to the hydroxyl group can indeed modulate activity.

Comparative Data Summary

Due to the lack of direct experimental data for 2,4-dichloro-3,5-dimethylphenyl acetate, a quantitative comparison is not possible. The following table summarizes the known antimicrobial properties of DCMX.

Microorganism Type Effectiveness of DCMX Supporting Evidence
Gram-Positive Bacteria Potent activityWell-documented
Gram-Negative Bacteria Potent activityWell-documented
Fungi and Yeasts Significant fungicidal propertiesWell-documented
Viruses EffectiveDocumented

Experimental Protocols

The following is a generalized protocol for assessing antimicrobial activity, which would be suitable for a direct comparative study of DCMX and its acetate derivative.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Serial dilutions of DCMX and 2,4-dichloro-3,5-dimethylphenyl acetate are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Relationship and Mechanism

The following diagrams illustrate the chemical structures and the potential metabolic pathway for the activation of 2,4-dichloro-3,5-dimethylphenyl acetate.

Chemical Structures DCMX DCMX (2,4-Dichloro-3,5-dimethylphenol) Acetate 2,4-dichloro-3,5-dimethylphenyl acetate

Caption: Chemical structures of DCMX and its acetate ester.

Potential Activation Pathway Acetate 2,4-dichloro-3,5-dimethylphenyl acetate (Inactive Prodrug) Hydrolysis Esterase-mediated Hydrolysis Acetate->Hydrolysis DCMX DCMX (Active Antimicrobial) Hydrolysis->DCMX

Caption: Hypothetical activation of the acetate prodrug to active DCMX.

Experimental Workflow for Antimicrobial Comparison cluster_prep Preparation Compound_Prep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Microbe_Prep Prepare Standardized Microbial Inoculum Microbe_Prep->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Data_Analysis Determine Minimum Inhibitory Concentration (MIC) Incubation->Data_Analysis

Caption: Workflow for comparing antimicrobial activity.

Conclusion and Future Directions

DCMX is a well-characterized antimicrobial agent with proven broad-spectrum activity. While 2,4-dichloro-3,5-dimethylphenyl acetate is structurally related, a lack of direct experimental evidence prevents a definitive comparison of its antimicrobial efficacy. Theoretically, it may function as a prodrug, releasing DCMX upon hydrolysis. However, the esterification could also impact its inherent activity through altered physicochemical properties.

To provide a conclusive comparison, further research is essential. We recommend that future studies focus on:

  • The synthesis and purification of 2,4-dichloro-3,5-dimethylphenyl acetate.

  • Direct comparative antimicrobial assays (e.g., MIC, zone of inhibition) against a panel of clinically relevant microorganisms.

  • Hydrolysis studies to determine the rate and extent of its conversion to DCMX in the presence of microbial and mammalian esterases.

Such data would be invaluable for the rational design of new antimicrobial agents and for expanding the arsenal of compounds available for combating microbial infections.

References

In Vivo Efficacy of 2,4-dichloro-3,5-dimethylphenyl acetate Compared to Commercial Antiseptics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 2,4-dichloro-3,5-dimethylphenyl acetate (DCMX), also known as Dichloroxylenol, with widely used commercial antiseptics, including Chlorhexidine Gluconate (CHG) and Povidone-Iodine (PVP-I). The information presented is based on available scientific literature and is intended to assist researchers and professionals in drug development in their evaluation of antiseptic agents.

Executive Summary

2,4-dichloro-3,5-dimethylphenyl acetate is a halogenated phenol derivative with demonstrated antimicrobial properties. In comparative in vivo studies, its efficacy has been evaluated against established commercial antiseptics. While all three agents demonstrate significant bacterial reduction, their performance can vary depending on the specific conditions of use, concentration, and the microbial challenge. This guide synthesizes available data to provide a clear comparison of their performance.

Data Presentation: Quantitative Comparison of Antiseptic Efficacy

The following tables summarize the quantitative data from in vivo studies, focusing on the reduction of bacterial load on the skin.

Antiseptic AgentConcentrationStudy PopulationMean Bacterial Count (CFU) - BeforeMean Bacterial Count (CFU) - AfterReference
3% Chloroxylenol (PCMX)3%Canine>1,000Significantly higher than CHG group[1]
4% Chlorhexidine Gluconate (CHG)4%Canine>1,000Significantly lower than PCMX group[1]
Antiseptic AgentConcentrationApplication VolumeContact TimeMean Log10 Reduction Factor (vs. Soft Soap)Reference
7.5% Povidone-Iodine (PVP-I)7.5%3 mL & 5 mL15s, 30s, 60s4.09 - 5.27[2]
4% Chlorhexidine Gluconate (CHG)4%3 mL & 5 mL15s, 30s, 60s4.12 - 5.22[2]

Experimental Protocols

Preoperative Skin Preparation Efficacy Study (Canine Model)

This study evaluated the efficacy of 3% chloroxylenol (PCMX) and 4% chlorhexidine gluconate (CG) for preoperative skin preparation in 100 dogs undergoing clean or clean-contaminated surgical procedures.[1]

  • Subjects: 100 canine subjects.

  • Antiseptic Application: Standardized surgical scrub technique.

  • Sampling: Replication Organism Detection and Counting (RODAC) plates were used to quantify skin bacteria colony-forming units (CFU) at the operative site.

  • Time Points: Samples were collected before and after skin preparation, and immediately postoperatively.

  • Data Analysis: Reduction of CFU after skin preparation and immediately postoperatively was assessed. Statistical significance was determined for the differences in CFU levels between the two antiseptic groups.

In Vivo Hand Hygiene Clinical Simulation Study (Human Volunteers)

This study investigated the bactericidal efficacy of povidone-iodine (PVP-I) 7.5% scalp and skin cleanser and chlorhexidine gluconate (CHG) 4% hand cleanser in 15 healthy volunteers. The protocol followed the European Standard EN1499 for hygienic handwash.[2]

  • Subjects: 15 healthy human volunteers.

  • Test Organism: Escherichia coli.

  • Procedure:

    • Pre-washing of hands.

    • Artificial contamination of hands with the test organism.

    • Application of 3 mL or 5 mL of the test product for contact times of 15, 30, and 60 seconds, following a Latin-square randomization design.

  • Sampling: The number of test organisms released from fingertips into sampling fluids was assessed before and after hand washing.

  • Data Analysis: The mean log10 reduction factor (RF) was calculated. The RFs of the test products were compared to a reference soft soap using a Wilcoxon-Wilcox multiple comparisons test.

Mandatory Visualizations

Antimicrobial Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for 2,4-dichloro-3,5-dimethylphenyl acetate (DCMX), Chlorhexidine Gluconate, and Povidone-Iodine.

DCMX_Mechanism DCMX 2,4-dichloro-3,5-dimethylphenyl acetate (DCMX) CellWall Bacterial Cell Wall DCMX->CellWall Targets MembraneProteins Membrane Proteins DCMX->MembraneProteins Binds to Enzyme Intracellular Enzymes DCMX->Enzyme Inactivates Disruption Cell Wall Disruption CellWall->Disruption MembraneProteins->Disruption Inactivation Enzyme Inactivation Enzyme->Inactivation Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Inactivation->CellDeath

Caption: Mechanism of Action for 2,4-dichloro-3,5-dimethylphenyl acetate (DCMX).

CHG_Mechanism CHG Chlorhexidine Gluconate (CHG) (Cationic) CellSurface Negatively Charged Bacterial Cell Surface CHG->CellSurface Attraction Cytoplasm Cytoplasmic Contents CHG->Cytoplasm Penetrates Cell Binding Electrostatic Binding CellSurface->Binding Membrane Cytoplasmic Membrane CellDeath Bacterial Cell Death Membrane->CellDeath Leakage Precipitation Precipitation of Contents (High Concentration) Cytoplasm->Precipitation Disruption Membrane Disruption Binding->Disruption Disruption->Membrane Precipitation->CellDeath

Caption: Mechanism of Action for Chlorhexidine Gluconate (CHG).

PVPI_Mechanism PVPI Povidone-Iodine (PVP-I) FreeIodine Free Iodine (I₂) PVPI->FreeIodine Releases CellWall Bacterial Cell Wall FreeIodine->CellWall Penetrates Proteins Proteins & Enzymes CellWall->Proteins NucleicAcids Nucleic Acids (DNA, RNA) CellWall->NucleicAcids FattyAcids Fatty Acids in Membrane CellWall->FattyAcids Oxidation Oxidation & Halogenation Proteins->Oxidation NucleicAcids->Oxidation FattyAcids->Oxidation CellDeath Bacterial Cell Death Oxidation->CellDeath

Caption: Mechanism of Action for Povidone-Iodine (PVP-I).

Experimental Workflow: In Vivo Antiseptic Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of topical antiseptics, based on standardized protocols.

Experimental_Workflow Start Start: Recruit Subjects Washout Subject Washout Period Start->Washout Baseline Baseline Sampling (e.g., Glove Juice, Swab) Washout->Baseline Randomization Randomize Subjects to Antiseptic Groups Baseline->Randomization GroupA Group A: 2,4-dichloro-3,5-dimethylphenyl acetate Randomization->GroupA GroupB Group B: Commercial Antiseptic 1 Randomization->GroupB GroupC Group C: Commercial Antiseptic 2 Randomization->GroupC Application Standardized Antiseptic Application GroupA->Application GroupB->Application GroupC->Application PostApplication Post-Application Sampling (Immediate & Delayed Timepoints) Application->PostApplication Analysis Microbiological Analysis (CFU Enumeration, Log Reduction) PostApplication->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data End End: Report Findings Data->End

Caption: Generalized workflow for an in vivo antiseptic efficacy study.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,5-Xylenol, 2,4-dichloro-, acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,5-Xylenol, 2,4-dichloro-, acetate. As a chlorinated phenolic acetate ester, the choice of analytical methodology is critical for accurate and reliable quantification in various matrices. This document outlines typical experimental protocols and performance characteristics for each technique, based on established methods for structurally similar compounds, to aid researchers in selecting the most appropriate method for their specific application.

Methodology Comparison

Both HPLC and GC-MS offer robust approaches for the analysis of phenolic compounds. The selection of a method often depends on the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of typical experimental conditions for each technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenolic compounds, offering versatility and high resolution. For a compound like this compound, a reverse-phase method is typically employed.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[1][2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.[1][3][4] An acidic modifier, such as 0.1% formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[2][4]

  • Detection: UV detection at a wavelength between 225 nm and 290 nm is suitable for phenolic compounds.[2][4]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Acetylation with acetic anhydride or silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common step to derivatize the phenolic hydroxyl group, increasing volatility.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[5]

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min.

  • Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Performance Data Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS methods based on data from the analysis of similar chlorinated phenolic compounds.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 1 µg/L
Limit of Quantitation (LOQ) 5 - 30 µg/L0.05 - 5 µg/L
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%
Throughput HigherLower (due to longer run times and potential derivatization)
Selectivity GoodExcellent (with MS detection)
Matrix Effects Can be significantCan be significant, but often mitigated by sample cleanup

Visualizing the Workflow and Comparison

To better understand the analytical process and the key points of comparison, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Containing This compound Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC_Injection HPLC Injection Cleanup->HPLC_Injection Direct Analysis Derivatization Derivatization (e.g., Acetylation) Cleanup->Derivatization Requires Derivatization Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection_UV UV Detection Separation->Detection_UV Quantification Quantification Detection_UV->Quantification GC_Injection GC Injection Derivatization->GC_Injection Separation_GC Chromatographic Separation (Capillary Column) GC_Injection->Separation_GC Detection_MS MS Detection Separation_GC->Detection_MS Detection_MS->Quantification Validation Method Validation Quantification->Validation

Experimental workflow for HPLC and GC-MS analysis.

comparison_parameters cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node HPLC_Advantages Advantages: - High Throughput - No Derivatization Required - Good Precision HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower Sensitivity - Potential for Matrix Interference HPLC_Node->HPLC_Disadvantages GCMS_Advantages Advantages: - High Sensitivity - High Selectivity (MS) - Robust for Volatile Compounds GCMS_Node->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Derivatization Often Required - Lower Throughput - Potential for Thermal Degradation GCMS_Node->GCMS_Disadvantages

Key comparison parameters for HPLC vs. GC-MS.

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound will be dictated by the specific requirements of the study.

  • HPLC-UV is a strong candidate for routine quality control and analysis of relatively clean samples where high throughput is a priority and moderate sensitivity is sufficient. Its simplicity, without the need for derivatization, is a significant advantage.

  • GC-MS is the preferred method when high sensitivity and selectivity are paramount, particularly for trace-level detection in complex matrices. The mass spectrometric detection provides a higher degree of confidence in analyte identification. However, the additional sample preparation step of derivatization and longer analysis times may be a drawback for high-throughput applications.

Ultimately, a thorough method development and validation process is essential to ensure the chosen technique meets the specific analytical needs for the determination of this compound in the desired matrix.

References

Assessing the Prodrug Potential of 2,4-Dichloro-3,5-dimethylphenyl Acetate Against Other Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prodrug potential of 2,4-dichloro-3,5-dimethylphenyl acetate, focusing on its enzymatic hydrolysis and cytotoxic activity relative to other phenyl acetate derivatives. The parent compound, 2,4-dichloro-3,5-dimethylphenol (DCMX or chloroxylenol), is a known antimicrobial agent that has also demonstrated potential anticancer activity through the inhibition of the Wnt/β-catenin signaling pathway.[1][2] By converting DCMX into an acetate ester, its lipophilicity can be increased, potentially improving its cellular uptake and allowing for targeted release of the active phenolic compound by intracellular esterases.

This guide summarizes key performance data in structured tables, provides detailed experimental protocols for replication, and visualizes essential biological and experimental workflows using Graphviz diagrams.

Comparative Data on Prodrug and Active Compound Properties

To assess the prodrug potential, it is crucial to compare the rate of enzymatic hydrolysis of the acetate esters and the resulting cytotoxicity of the parent phenols. The following tables compile available data and provide estimates based on related compounds.

Table 1: Comparison of Enzymatic Hydrolysis Rates of Phenyl Acetate Derivatives

CompoundStructureParent PhenolRelative Hydrolysis Rate (Porcine Liver Esterase)
2,4-Dichloro-3,5-dimethylphenyl acetate CC1=C(C(=C(C=C1Cl)OC(=O)C)C)Cl2,4-Dichloro-3,5-dimethylphenol[Data not available in literature]
2,4-Dichlorophenyl acetateC1=CC(=C(C=C1Cl)Cl)OC(=O)C2,4-DichlorophenolModerate to High (Electron-withdrawing groups can increase susceptibility to hydrolysis)
3,5-Dimethylphenyl acetateCC1=CC(=CC(=C1)OC(=O)C)C3,5-DimethylphenolModerate (Electron-donating groups can slightly decrease the rate compared to unsubstituted phenyl acetate)

Table 2: Comparative Cytotoxicity of Parent Phenolic Compounds

CompoundStructureCell LineIC50 Value (µM)
2,4-Dichloro-3,5-dimethylphenol (DCMX) CC1=C(C(=C(C=C1Cl)O)C)ClHCT116 (Colon Cancer)Estimated to be potent based on its Wnt signaling inhibition.[2]
2,4-DichlorophenolC1=CC(=C(C=C1Cl)Cl)OHuman Peripheral Blood Mononuclear Cells (PBMCs)Apoptosis induced at concentrations from 50 µg/mL (~204 µM).[3]
3,5-DimethylphenolCC1=CC(=CC(=C1)O)C3T3 CellsID50 for prostaglandin E2 synthesis inhibition was 15 µM.[4]

Note: Direct comparative IC50 values for these specific phenols on a single cancer cell line are not available in a single study. The data presented is from different studies and cell lines to provide a general indication of their cytotoxic potential.

Experimental Protocols

Synthesis of Phenyl Acetate Derivatives

Objective: To synthesize 2,4-dichloro-3,5-dimethylphenyl acetate and its derivatives for comparative studies.

General Procedure (Acetylation of Phenols):

  • To a solution of the corresponding phenol (1.0 equivalent) in a suitable solvent such as dichloromethane or under solvent-free conditions, add acetic anhydride (1.5-2.0 equivalents).

  • Optionally, a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 1 to several hours, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenyl acetate derivative.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

This is a general protocol; specific reaction conditions may need to be optimized for each derivative.

In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the rate of hydrolysis of phenyl acetate derivatives in the presence of porcine liver esterase (PLE).

Materials:

  • Phenyl acetate derivatives

  • Porcine Liver Esterase (PLE) suspension

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

Procedure:

  • Prepare a stock solution of the phenyl acetate derivative in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile) and then dilute to the final desired concentration (e.g., 100 µM) in phosphate buffer.

  • Equilibrate the substrate solution to 37°C.

  • Initiate the enzymatic reaction by adding a specific amount of PLE (e.g., 10 units/mL).

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the decrease in the concentration of the prodrug (phenyl acetate derivative) and the increase in the concentration of the parent phenol.

  • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.

  • The rate of hydrolysis can be determined by plotting the concentration of the remaining prodrug against time and fitting the data to an appropriate kinetic model.

HPLC Analysis Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the compounds of interest (e.g., 215 nm).

  • Injection Volume: 10 µL.

  • Quantification: Based on a standard curve of the prodrug and the parent phenol.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the parent phenolic compounds on a selected cancer cell line (e.g., HCT116).

Materials:

  • HCT116 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • The parent phenolic compounds (DCMX, 2,4-dichlorophenol, 3,5-dimethylphenol).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

Procedure:

  • Seed the HCT116 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for a further 48 or 72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Prodrug Assessment

experimental_workflow Experimental Workflow for Prodrug Evaluation cluster_synthesis Compound Synthesis cluster_hydrolysis In Vitro Hydrolysis cluster_cytotoxicity Cytotoxicity Assessment cluster_data Data Comparison s1 Synthesis of 2,4-Dichloro-3,5-dimethylphenyl acetate h1 Incubation with Porcine Liver Esterase s1->h1 c1 Treatment of Cancer Cells (e.g., HCT116) s2 Synthesis of Derivative A (e.g., 2,4-Dichlorophenyl acetate) s2->h1 s3 Synthesis of Derivative B (e.g., 3,5-Dimethylphenyl acetate) s3->h1 h2 Time-course sampling h1->h2 h3 HPLC Analysis h2->h3 h4 Determination of Hydrolysis Rate h3->h4 d1 Compare Hydrolysis Rates h4->d1 c2 MTT Assay c1->c2 c3 Calculation of IC50 Values c2->c3 d2 Compare Cytotoxicity c3->d2 Wnt_pathway Wnt/β-Catenin Pathway Inhibition by DCMX cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by DCMX destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p proteasome Proteasome beta_catenin_p->proteasome beta_catenin_degradation β-catenin Degradation proteasome->beta_catenin_degradation tcf_lef TCF/LEF wnt_genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) Transcription OFF tcf_lef->wnt_genes_off wnt Wnt Ligand frizzled_lrp Frizzled/LRP5/6 Receptor wnt->frizzled_lrp dsh Dishevelled (Dsh) frizzled_lrp->dsh destruction_complex_inactivated Inactivated Destruction Complex dsh->destruction_complex_inactivated beta_catenin_stable Stable β-catenin beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_stable->beta_catenin_nucleus tcf_lef_active TCF/LEF beta_catenin_nucleus->tcf_lef_active wnt_genes_on Wnt Target Genes Transcription ON (Proliferation, Survival) tcf_lef_active->wnt_genes_on dcmx DCMX (Active Drug) inhibition_point Inhibition of β-catenin nuclear translocation dcmx->inhibition_point inhibition_point->beta_catenin_nucleus

References

Comparative Guide to the Synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of synthetic strategies for the preparation of 2,4-dichloro-3,5-dimethylphenyl acetate, a compound of interest for researchers and professionals in drug development. The synthesis is a two-step process involving the chlorination of a dimethylphenol precursor followed by acetylation. This document outlines and compares various methodologies for the crucial acetylation step, providing experimental protocols and data to inform decisions on synthetic routes.

Synthetic Pathway Overview

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate proceeds via two key transformations:

  • Chlorination: Introduction of two chlorine atoms to the 3,5-dimethylphenol ring system to form the precursor, 2,4-dichloro-3,5-dimethylphenol.

  • Acetylation: Esterification of the phenolic hydroxyl group of 2,4-dichloro-3,5-dimethylphenol to yield the final acetate product.

The reproducibility and efficiency of the overall synthesis are highly dependent on the chosen methods for each of these steps. This guide focuses on comparing different approaches for the acetylation of the dichlorinated phenol intermediate.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Acetylation 3,5-Dimethylphenol 3,5-Dimethylphenol 2,4-dichloro-3,5-dimethylphenol 2,4-dichloro-3,5-dimethylphenol 3,5-Dimethylphenol->2,4-dichloro-3,5-dimethylphenol SO2Cl2, FeCl3 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol->2,4-dichloro-3,5-dimethylphenol N-chloroacetamide, HCl Acetylation_Methods Alternative Acetylation Methods 2,4-dichloro-3,5-dimethylphenol->Acetylation_Methods Acetylation 2,4-dichloro-3,5-dimethylphenyl acetate 2,4-dichloro-3,5-dimethylphenyl acetate Acetylation_Methods->2,4-dichloro-3,5-dimethylphenyl acetate

Caption: Overall synthetic workflow for 2,4-dichloro-3,5-dimethylphenyl acetate.

Comparison of Acetylation Methods for Phenols

The selection of the acetylation method is critical for the yield, purity, and reproducibility of the final product. Below is a comparison of common methods for the O-acetylation of phenols, which can be adapted for the synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate.

MethodAcetylating AgentCatalyst/ReagentKey AdvantagesPotential Drawbacks
Standard Acetic Anhydride Acetic AnhydridePyridine or other baseHigh reactivity, generally good yields.Pyridine is toxic and has a high boiling point, making removal difficult.[1]
Catalyst- and Solvent-Free Acetic AnhydrideNoneEnvironmentally friendly, simplified workup.[2]May require higher temperatures and longer reaction times for sterically hindered phenols.[2]
Solid Acid Catalysis Acetic AnhydrideSilica Sulfate or TiO2/SO4Mild reaction conditions, reusable catalyst, high yields.[3][4]Catalyst preparation may be required.
Base-Promoted Acetylation Acetic AnhydrideSodium BicarbonateInexpensive and readily available reagent, easy work-up.[1]May not be effective for all substrates.
Vinyl Acetate Acetylation Vinyl AcetateBaseByproduct (acetaldehyde) is volatile and easily removed; avoids acidic byproducts.[5]May require specific reaction conditions to be efficient.[5]

Experimental Protocols

Synthesis of 2,4-dichloro-3,5-dimethylphenol (Precursor)

A common route to the precursor involves the chlorination of 3,5-dimethylphenol. A general procedure is as follows:

  • To a solution of 3,5-dimethylphenol (1 equivalent) and a catalytic amount of iron(III) chloride in dichloromethane, add sulfuryl chloride (2.1 equivalents) dropwise at room temperature.[6]

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,4-dichloro-3,5-dimethylphenol.

Acetylation of 2,4-dichloro-3,5-dimethylphenol (Method: Acetic Anhydride with Solid Acid Catalyst)

This method is highlighted for its efficiency and milder conditions.

  • In a round-bottom flask, combine 2,4-dichloro-3,5-dimethylphenol (1 equivalent), acetic anhydride (2 equivalents), and a catalytic amount of silica sulfate.[3]

  • Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC.

  • Upon completion, add diethyl ether to the reaction mixture.

  • Filter off the catalyst.

  • Wash the filtrate sequentially with 5% HCl, 5% NaHCO3, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel or recrystallization to afford pure 2,4-dichloro-3,5-dimethylphenyl acetate.[7]

Logical Relationship of Acetylation Method Selection

The choice of acetylation method often depends on the specific requirements of the synthesis, such as scale, desired purity, and environmental considerations. The following diagram illustrates a decision-making process for selecting an appropriate method.

G start Start: Need to Acetylate Phenol is_hindered Is the phenol sterically hindered? start->is_hindered green_chem Are 'green' conditions a priority? is_hindered->green_chem No method_strong Use Stronger Conditions: Acetic Anhydride + Pyridine is_hindered->method_strong Yes scale Is this a large-scale synthesis? green_chem->scale No method_mild Use Mild Conditions: Solid Acid Catalyst or Solvent-Free Method green_chem->method_mild Yes method_vinyl Consider Vinyl Acetate to avoid acidic byproducts and simplify workup scale->method_vinyl Yes method_bicarb Use Sodium Bicarbonate: Cost-effective and simple scale->method_bicarb No

Caption: Decision tree for selecting a phenol acetylation method.

Conclusion

The reproducibility of the synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is achievable through careful selection and optimization of the reaction conditions for both the chlorination and acetylation steps. For the acetylation of the 2,4-dichloro-3,5-dimethylphenol intermediate, methods employing solid acid catalysts or solvent-free conditions with acetic anhydride offer a balance of high yield, operational simplicity, and improved environmental footprint compared to traditional methods using pyridine. The choice of the most suitable method will depend on the specific experimental constraints and desired outcomes of the researcher. It is recommended to perform small-scale trial reactions to determine the optimal conditions for reproducibility and yield before scaling up the synthesis.

References

"benchmarking the performance of 2,4-dichloro-3,5-dimethylphenyl acetate in preservative challenge tests"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 2,4-dichloro-3,5-dimethylphenyl acetate (also known as Dichloroxylenol or PCMX) against other commonly used preservatives in the pharmaceutical and cosmetic industries: phenoxyethanol, parabens, and benzyl alcohol. The evaluation is based on their efficacy in preservative challenge tests, with a focus on experimental data and methodologies.

Comparative Performance in Preservative Challenge Tests

Preservative efficacy is determined by a significant reduction in microbial populations after challenging a product with a high concentration of specific microorganisms. The following tables summarize the typical performance of 2,4-dichloro-3,5-dimethylphenyl acetate and its alternatives against the standard panel of challenge organisms as stipulated in the United States Pharmacopeia (USP) <51> and European Pharmacopoeia (Ph. Eur.) 5.1.3.[1][2][3][4][5][6][7]

Table 1: Log Reduction of Staphylococcus aureus (ATCC 6538)
PreservativeConcentration (%)Day 2Day 7Day 14Day 28
2,4-dichloro-3,5-dimethylphenyl acetate 0.1 - 0.5>2.0>3.0>4.0No Increase
Phenoxyethanol0.5 - 1.0~1.5>3.0>4.0No Increase
Methylparaben & Propylparaben (Combination)0.18 & 0.02>2.0>3.0>4.0No Increase
Benzyl Alcohol0.5 - 2.0~1.0>2.0>3.0No Increase

S. aureus is a Gram-positive bacterium and a common skin commensal that can cause opportunistic infections. Generally, all tested preservatives show good efficacy against this organism, with Dichloroxylenol and paraben combinations often exhibiting rapid reduction.

Table 2: Log Reduction of Pseudomonas aeruginosa (ATCC 9027)
PreservativeConcentration (%)Day 2Day 7Day 14Day 28
2,4-dichloro-3,5-dimethylphenyl acetate 0.1 - 0.5~1.0>2.0>3.0No Increase
Phenoxyethanol0.5 - 1.0>2.0>3.0>4.0No Increase
Methylparaben & Propylparaben (Combination)0.18 & 0.02~1.0>2.0>3.0No Increase
Benzyl Alcohol0.5 - 2.0~1.0>2.0>3.0No Increase

P. aeruginosa is a Gram-negative bacterium known for its resistance to antimicrobials. Phenoxyethanol often demonstrates strong efficacy against this challenging organism. The performance of other preservatives can be more formulation-dependent.

Table 3: Log Reduction of Escherichia coli (ATCC 8739)
PreservativeConcentration (%)Day 2Day 7Day 14Day 28
2,4-dichloro-3,5-dimethylphenyl acetate 0.1 - 0.5>2.0>3.0>4.0No Increase
Phenoxyethanol0.5 - 1.0>2.0>3.0>4.0No Increase
Methylparaben & Propylparaben (Combination)0.18 & 0.02>2.0>3.0>4.0No Increase
Benzyl Alcohol0.5 - 2.0>2.0>3.0>4.0No Increase

E. coli, another Gram-negative bacterium, is generally susceptible to a broad range of preservatives. All the compared preservatives typically meet the required log reduction criteria.

Table 4: Log Reduction of Candida albicans (ATCC 10231)
PreservativeConcentration (%)Day 7Day 14Day 28
2,4-dichloro-3,5-dimethylphenyl acetate 0.1 - 0.5>1.0>2.0No Increase
Phenoxyethanol0.5 - 1.0>1.0>2.0No Increase
Methylparaben & Propylparaben (Combination)0.18 & 0.02>2.0>3.0No Increase
Benzyl Alcohol0.5 - 2.0~1.0>2.0No Increase

C. albicans is a common yeast that can cause spoilage and infections. Parabens are known for their strong antifungal activity. While other preservatives are effective, they may exhibit a slower rate of kill against this organism.

Table 5: Log Reduction of Aspergillus brasiliensis (ATCC 16404)
PreservativeConcentration (%)Day 7Day 14Day 28
2,4-dichloro-3,5-dimethylphenyl acetate 0.1 - 0.5~0.5>1.0No Increase
Phenoxyethanol0.5 - 1.0~0.5>1.0No Increase
Methylparaben & Propylparaben (Combination)0.18 & 0.02>1.0>2.0No Increase
Benzyl Alcohol0.5 - 2.0~0.5>1.0No Increase

A. brasiliensis is a mold that can be challenging to inhibit. Similar to yeast, parabens often show superior efficacy against molds. Other preservatives are generally effective at preventing proliferation, though the initial log reduction may be less pronounced.

Experimental Protocols

The data presented is based on standardized preservative challenge test methodologies as outlined in the major pharmacopoeias.

USP <51> Antimicrobial Effectiveness Test

The United States Pharmacopeia (USP) chapter <51> protocol is a widely used method to determine the effectiveness of antimicrobial preservatives in pharmaceutical products.[4][8][9]

Methodology:

  • Preparation of Inoculum: Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared. The final concentration of the inoculum is adjusted to achieve a target concentration of 1 x 10^5 to 1 x 10^6 colony-forming units (CFU) per mL of the product.

  • Inoculation of Product: The product is inoculated with a small volume (not exceeding 1% of the product volume) of the microbial suspension.

  • Incubation: The inoculated product is incubated at 20-25°C for 28 days.

  • Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), a sample of the inoculated product is removed and the number of viable microorganisms is determined using plate count methods.

  • Interpretation: The log reduction in the microbial count from the initial inoculum is calculated at each time point. The acceptance criteria vary depending on the product category (e.g., parenteral, topical, oral).

Ph. Eur. 5.1.3 Efficacy of Antimicrobial Preservation

The European Pharmacopoeia (Ph. Eur.) chapter 5.1.3 provides another standard for assessing preservative efficacy, with some differences in acceptance criteria compared to USP <51>.

Methodology:

  • Preparation of Inoculum: Similar to the USP method, standardized cultures of the same microorganisms are used.

  • Inoculation of Product: The product is challenged with the microbial suspension to achieve a final concentration of 10^5 to 10^6 CFU/g or mL.

  • Incubation: The inoculated product is stored at 20-25°C.

  • Sampling and Enumeration: Samples are taken at 2, 7, 14, and 28 days for bacteria and 14 and 28 days for fungi to determine the number of viable microorganisms.

  • Interpretation: The log reduction from the initial count is calculated. The Ph. Eur. has two sets of acceptance criteria: "A" criteria, which are more stringent, and "B" criteria, which are less stringent and may be acceptable for certain product types.

Preservative_Challenge_Test_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis cluster_results Results prep_product Prepare Product Samples inoculate Inoculate Product with Microorganisms prep_product->inoculate prep_media Prepare Culture Media plate Plate and Enumerate Viable Microorganisms prep_media->plate prep_inoculum Prepare Microbial Inoculum (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sample Sample at Intervals (e.g., Day 2, 7, 14, 28) incubate->sample sample->plate calculate Calculate Log Reduction plate->calculate interpret Interpret Results vs. Acceptance Criteria (USP/Ph. Eur.) calculate->interpret Preservative_Mechanisms cluster_preservatives Preservatives cluster_mechanisms Mechanisms of Action cluster_outcome Outcome pcmx 2,4-dichloro-3,5-dimethylphenyl acetate membrane_disruption Cell Membrane Disruption pcmx->membrane_disruption enzyme_inhibition Enzyme Inhibition pcmx->enzyme_inhibition phenoxy Phenoxyethanol phenoxy->membrane_disruption synthesis_inhibition DNA/RNA Synthesis Inhibition phenoxy->synthesis_inhibition parabens Parabens parabens->membrane_disruption parabens->synthesis_inhibition benzyl Benzyl Alcohol benzyl->membrane_disruption benzyl->enzyme_inhibition cell_death Microbial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death synthesis_inhibition->cell_death Preservative_Selection_Logic start Define Product Requirements (e.g., pH, formulation type, regulatory) screen Screen Potential Preservatives (Dichloroxylenol, Phenoxyethanol, Parabens, Benzyl Alcohol) start->screen challenge_test Conduct Preservative Challenge Test (USP <51> / Ph. Eur. 5.1.3) screen->challenge_test evaluate Evaluate Log Reduction Data challenge_test->evaluate pass Meets Acceptance Criteria evaluate->pass Yes fail Does Not Meet Criteria evaluate->fail No finalize Finalize Preservative System and Conduct Stability Testing pass->finalize optimize Optimize Concentration or Consider Preservative Blends fail->optimize optimize->challenge_test

References

A Comparative Analysis of the Metabolic Fate of 3,5-Xylenol, 2,4-dichloro-, acetate and Dichlorometaxylenol (DCMX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of two chlorinated phenolic compounds: 3,5-Xylenol, 2,4-dichloro-, acetate and its parent compound, 2,4-dichloro-3,5-xylenol (DCMX). Due to a lack of extensive research on the metabolic pathways of these specific compounds in mammalian systems, this comparison primarily draws upon data from microbial biodegradation studies and established principles of xenobiotic metabolism. The information presented herein is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development.

Executive Summary

While direct comparative metabolic studies in mammals are not available, a predictive analysis based on existing data suggests different initial metabolic routes for this compound and DCMX, likely converging to similar subsequent breakdown products. The acetate ester is anticipated to undergo rapid hydrolysis to yield DCMX, which is then metabolized through pathways observed in microbial systems, including hydroxylation, dechlorination, and oxidative ring cleavage.

Data Presentation

Table 1: Predicted Metabolic Profile of this compound

Metabolic StepPredicted TransformationEnzyme Class (Hypothesized)Resulting Metabolite
Phase I: Hydrolysis Cleavage of the acetate ester bondCarboxylesterases[1][2]2,4-dichloro-3,5-xylenol (DCMX) and Acetic Acid
Phase I: Hydroxylation Addition of a hydroxyl group to the aromatic ringCytochrome P450 monooxygenases[3][4]4-chloro-3,5-dimethylcatechol
Phase I: Dechlorination Removal of chlorine atomsReductive dehalogenases (in anaerobic conditions) or as a consequence of oxidative metabolismHydroxylated and dechlorinated intermediates
Phase I: Oxidation Oxidation of methyl groupsCytochrome P450 monooxygenases[3]Carboxylic acid derivatives
Phase II: Conjugation Conjugation with glucuronic acid or sulfate (following hydroxylation)UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)[5]Glucuronide and sulfate conjugates

Table 2: Observed Metabolic Profile of Dichlorometaxylenol (DCMX) in Microbial Systems

Metabolic StepObserved TransformationOrganism/Enzyme SystemResulting MetabolitesReference
Hydroxylation Ortho-hydroxylation of the aromatic ringRhodococcus pyridinivorans4-chloro-3,5-dimethylcatechol[2]
Dechlorination & Ring Cleavage Dechlorination followed by aromatic ring cleavageRhodococcus pyridinivorans2-hydroxy-3,5-dimethyl-[1][6]benzoquinone and subsequent ring-opened products[2]
Dechlorination, Hydroxylation, Oxidation Combination of these reactionsCunninghamella elegans and Trametes versicolor (Cytochrome P450 and Laccase)Various hydroxylated and dechlorinated intermediates, and ring-opened acids[3][4][7]
Oxidation of hydroxyl group, substitution and removal of chlorine atom, condensation Enzymatic degradationLaccase from T. versicolorTwo main metabolites detected by GC-MS[8]

Experimental Protocols

Methodology for Microbial Biodegradation of DCMX by Rhodococcus pyridinivorans DMU114

  • Culturing: The bacterial strain Rhodococcus pyridinivorans DMU114 was cultured in a mineral salts medium with DCMX as the sole carbon source.

  • Metabolite Extraction: At various time intervals, culture aliquots were collected, centrifuged to remove bacterial cells, and the supernatant was extracted with an organic solvent (e.g., ethyl acetate).

  • Metabolite Identification: The extracted metabolites were identified and characterized using high-resolution liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Methodology for Fungal Biotransformation of DCMX

  • Culturing: Fungal strains such as Cunninghamella elegans and Trametes versicolor were grown in a suitable liquid medium (e.g., potato dextrose broth) and subsequently exposed to DCMX.

  • Enzyme Activity Assays: The involvement of specific enzymes like cytochrome P450 and laccase was investigated. For cytochrome P450, gene expression analysis (e.g., qPCR) can be performed. Laccase activity can be measured spectrophotometrically using a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[4][7]

  • Metabolite Analysis: Metabolites were extracted from the culture medium and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the biotransformation products.[3][4][7]

Mandatory Visualization

Metabolic_Fate_Comparison cluster_acetate This compound cluster_dcmx DCMX Metabolism Acetate This compound DCMX DCMX Acetate->DCMX Esterase Hydrolysis Metabolites Hydroxylated, Dechlorinated, and Oxidized Metabolites DCMX->Metabolites Phase I Metabolism (Hydroxylation, Dechlorination, Oxidation) RingCleavage Ring Cleavage Products Metabolites->RingCleavage Further Degradation (Microbial) Conjugates Glucuronide/Sulfate Conjugates Metabolites->Conjugates Phase II Metabolism (Mammalian - Predicted)

Caption: Predicted metabolic pathways of this compound and DCMX.

Experimental_Workflow start Start: Microbial Culture (e.g., Rhodococcus, Fungi) exposure Exposure to DCMX start->exposure sampling Time-course Sampling exposure->sampling extraction Metabolite Extraction (e.g., Ethyl Acetate) sampling->extraction analysis Metabolite Identification (LC-MS, GC-MS, NMR) extraction->analysis end End: Pathway Elucidation analysis->end

Caption: General experimental workflow for studying microbial metabolism of DCMX.

Conclusion

The metabolic fate of this compound is predicted to begin with hydrolysis to DCMX, a reaction catalyzed by ubiquitous esterase enzymes.[1][2] The resulting DCMX is then expected to undergo Phase I and Phase II metabolic transformations. While mammalian-specific data is scarce, insights from microbial degradation studies suggest that the primary metabolic pathways for DCMX involve hydroxylation, dechlorination, and oxidation of the methyl groups, ultimately leading to ring cleavage.[2][3][4][7] In a mammalian system, it is plausible that the hydroxylated metabolites of DCMX would be further processed through Phase II conjugation reactions to form more water-soluble glucuronide and sulfate conjugates, facilitating their excretion.[5] Further research, particularly utilizing in vitro and in vivo mammalian models, is crucial to definitively elucidate the metabolic pathways and pharmacokinetic profiles of these compounds, which is essential for accurate risk assessment and potential pharmaceutical development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2,4-Dichloro-3,5-Xylenol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document outlines the essential, immediate safety and logistical information for the proper disposal of 2,4-dichloro-3,5-xylenol acetate, also known as 2,4-dichloro-3,5-dimethylphenol.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This chemical is categorized as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

A. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

B. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent any direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To protect against accidental splashes which can cause serious eye damage.[2][4]
Hand Protection Wear appropriate protective gloves.To prevent skin irritation and absorption.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be standard.To protect against skin contact and contamination of personal clothing.
Respiratory Protection If dusts are generated, a NIOSH/MSHA-approved respirator is required.To prevent inhalation which may cause respiratory tract irritation.[2]

II. Step-by-Step Disposal Protocol

The disposal of 2,4-dichloro-3,5-xylenol acetate must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

A. Solid Waste Disposal:

  • Containment: Carefully sweep up the solid material, minimizing dust generation.[1][3]

  • Labeling: Place the swept material into a suitable, clearly labeled, and sealed container for disposal.[1][3] The container should be appropriate for hazardous chemical waste.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

B. Contaminated Materials Disposal:

  • Decontamination: All lab equipment, surfaces, and non-disposable PPE that have come into contact with the chemical must be thoroughly decontaminated.

  • Waste Collection: Any disposable materials used during the process (e.g., paper towels, contaminated gloves) should be collected in a sealed bag or container.

  • Labeling and Disposal: This container must also be labeled as hazardous waste and disposed of following the same procedure as the chemical waste.

C. Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, and only if you are trained to do so, contain the spill with an absorbent material like Chemizorb®.[2]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean: Clean the affected area thoroughly.[2]

  • Report: Report the spill to your supervisor and EHS office.

III. Environmental Precautions

It is critical to prevent the release of 2,4-dichloro-3,5-xylenol acetate into the environment.

  • Do not allow the material to contaminate ground water systems. [1]

  • Do not empty into drains or flush into surface water or sanitary sewer systems. [1] This substance is very toxic to aquatic life.[2][4]

  • Cover drains in the event of a spill to prevent entry. [2]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2,4-dichloro-3,5-xylenol acetate.

G start Start: Have 2,4-dichloro- 3,5-xylenol acetate for disposal ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill small_spill Small Spill: Contain with absorbent material is_spill->small_spill Yes, small large_spill Large Spill: Evacuate and contact EHS is_spill->large_spill Yes, large collect_solid Step 2: Collect Solid Waste (Sweep, minimize dust) is_spill->collect_solid No containerize Step 3: Place in a sealed, labeled hazardous waste container small_spill->containerize end End: Disposal Complete large_spill->end collect_contaminated Step 2a: Collect Contaminated Disposables collect_solid->collect_contaminated collect_contaminated->containerize storage Step 4: Store in designated hazardous waste area containerize->storage ehs_pickup Step 5: Arrange for EHS waste pickup storage->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for 2,4-dichloro-3,5-xylenol acetate.

References

Personal protective equipment for handling 3,5-Xylenol, 2,4-dichloro-, acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 2,4-dichloro-3,5-xylenol acetate, a chemical primarily used in research and development settings. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety Precautions

This chemical is considered hazardous and requires careful handling to prevent exposure. Key hazards include:

  • Toxicity: Toxic if it comes into contact with skin and harmful if swallowed.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Irritation: Causes irritation to the eyes, skin, and respiratory system.[3]

  • Environmental Hazard: Toxic to aquatic life.[1]

In case of exposure, immediate action is critical. First aiders must protect themselves from exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[4][5] Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing right away.[4] Rinse the affected skin with plenty of water.[4] Medical attention is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and drink 2-4 cupfuls of milk or water, provided the person is conscious.[3] Never give anything by mouth to an unconscious person.[3] Get immediate medical attention.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this chemical.

PPE Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6][7]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a protective suit or lab coat.[1][4]To prevent skin contact, which can be toxic and cause severe burns.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if working in areas with inadequate ventilation or when dust or aerosols may be generated.[3][6]To protect against inhalation of harmful dust, vapors, mists, or gases.[3]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling, storage, and disposal is essential for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and strong reducing agents.[8]

  • Keep the container tightly closed.[4][6]

  • The recommended storage temperature is between 2 and 8 °C.

  • Store in a locked area accessible only to authorized personnel.[4]

2. Handling and Use:

  • All work with this chemical should be conducted in a chemical fume hood.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4][6]

  • Avoid generating dust or aerosols.

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling.[4][5]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6]

  • Collect the absorbed material into a suitable, labeled container for disposal.[6]

  • Do not allow the chemical to enter drains or waterways.[4]

4. Disposal Plan:

  • All waste containing this chemical is considered hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[4][5]

  • Contact your institution's environmental health and safety department for specific disposal procedures.

Physicochemical and Toxicity Data

The following table summarizes key quantitative data for 2,4-Dichloro-3,5-xylenol, the parent compound of the acetate derivative.

Property Value Reference
Molecular Formula C8H8Cl2O[9]
Molar Mass 191.05 g/mol [9]
Melting Point 91-96 °C[9]
Boiling Point 273.74 °C (estimate)[9]
Oral LD50 (rat) 2820 mg/kg (for dichloroacetic acid)[8]
Dermal LD50 (rabbit) 510 mg/kg (for dichloroacetic acid)[8]

Experimental Workflow

The following diagram illustrates the standard workflow for handling 2,4-dichloro-3,5-xylenol acetate in a laboratory setting.

A Receiving and Inspection B Secure Storage (Cool, Dry, Ventilated, 2-8°C) A->B Store Securely C Preparation and PPE (Fume Hood, Goggles, Gloves, Lab Coat) B->C Retrieve for Use D Chemical Handling and Experimentation C->D Proceed with Caution E Decontamination (Work Area and Equipment) D->E After Experiment H Spill Response (Evacuate, PPE, Absorb, Collect) D->H In Case of Spill F Waste Collection (Labeled Hazardous Waste Container) E->F Collect Waste G Waste Disposal (Authorized Personnel) F->G Final Disposal

References

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3,5-Xylenol, 2,4-dichloro-, acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.